2-Iodoselenophene
Description
Structure
2D Structure
Properties
IUPAC Name |
2-iodoselenophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ISe/c5-4-2-1-3-6-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAXZHRWPYOFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ISe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191123 | |
| Record name | 2-Iodoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37686-36-5 | |
| Record name | 2-Iodoselenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Iodoselenophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2-iodoselenophene, a key building block in the development of novel organoselenium compounds for pharmaceutical and materials science applications. Selenophene derivatives are of significant interest due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] This document offers detailed experimental protocols and summarizes key data to facilitate further research and development in this promising area.
Synthesis of this compound
The primary route for the synthesis of this compound is through the direct electrophilic iodination of selenophene. While various methods exist for the iodination of aromatic heterocycles, a well-established and reliable method involves the use of iodine in the presence of mercuric oxide. This method, adapted from the synthesis of 2-iodothiophene, provides good yields and is suitable for laboratory-scale preparations.
Experimental Protocol: Direct Iodination of Selenophene
This protocol is adapted from the direct iodination of thiophene and is expected to yield this compound.
Materials:
-
Selenophene
-
Benzene (or a suitable alternative solvent)
-
Yellow Mercuric Oxide (HgO)
-
Iodine (I₂)
-
Diethyl ether
-
Dilute sodium thiosulfate solution
-
Anhydrous calcium chloride
-
Ice-water bath
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a wide-mouthed, glass-stoppered bottle, combine selenophene (0.42 mol) and 50 mL of benzene.
-
Cool the mixture in an ice-water bath.
-
With continuous and vigorous shaking, alternately add small portions of yellow mercuric oxide (0.35 mol) and iodine (0.43 mol) over a period of 15-20 minutes. The mercuric oxide will transform into red mercuric iodide.
-
After the addition is complete, filter the mixture and wash the residue with three 25 mL portions of diethyl ether.
-
Combine the filtrate and ether washings and treat with a dilute solution of sodium thiosulfate to remove any unreacted iodine.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the benzene and ether by distillation on a steam bath.
-
Fractionally distill the residue under reduced pressure to obtain pure this compound.
Properties of this compound
Physical Properties
| Property | 2-Iodothiophene (Experimental) | This compound (Estimated) |
| Molecular Formula | C₄H₃IS | C₄H₃ISe |
| Molar Mass | 210.04 g/mol | 256.94 g/mol |
| Appearance | Colorless to yellow-green liquid | Colorless to pale yellow liquid |
| Boiling Point | 73 °C at 15 mmHg[3] | 85-95 °C at 15 mmHg |
| Melting Point | -40 °C[3] | Not available |
| Density | 1.902 g/mL at 25 °C[3] | ~2.2 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.651[3] | ~1.68 |
Spectroscopic Properties (Predicted)
The following table presents predicted NMR chemical shifts for this compound. These predictions are based on the known spectra of selenophene and the expected substituent effects of iodine.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | |||
| H3 | 7.0 - 7.3 | dd | J(H3-H4) ≈ 3-4, J(H3-H5) ≈ 1-2 |
| H4 | 6.8 - 7.1 | dd | J(H4-H3) ≈ 3-4, J(H4-H5) ≈ 5-6 |
| H5 | 7.6 - 7.9 | dd | J(H5-H4) ≈ 5-6, J(H5-H3) ≈ 1-2 |
| ¹³C NMR | |||
| C2 | 75 - 85 | s | |
| C3 | 130 - 135 | s | |
| C4 | 128 - 132 | s | |
| C5 | 135 - 140 | s | |
| ⁷⁷Se NMR | 550 - 650 | s |
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This reactivity is crucial for the construction of complex molecular architectures found in many pharmaceutical compounds.
Cross-Coupling Reactions
This compound readily participates in Suzuki and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents at the 2-position of the selenophene ring.
Diagram: Synthesis of this compound via Direct Iodination
Caption: Direct iodination of selenophene.
Diagram: Suzuki Cross-Coupling of this compound
Caption: Suzuki coupling for C-C bond formation.
Role in Drug Development
The selenophene scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. The ability to functionalize the selenophene ring, particularly at the 2-position, allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.
Diagram: Workflow for Selenophene-Based Drug Discovery
Caption: Drug discovery workflow with selenophenes.
References
Spectroscopic Characterization of 2-Iodoselenophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2-iodoselenophene. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) (in CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.1 - 7.3 | Doublet of doublets | J(H3-H4) ≈ 5.5, J(H3-H5) ≈ 1.5 |
| H4 | ~6.8 - 7.0 | Doublet of doublets | J(H4-H3) ≈ 5.5, J(H4-H5) ≈ 3.5 |
| H5 | ~7.8 - 8.0 | Doublet of doublets | J(H5-H4) ≈ 3.5, J(H5-H3) ≈ 1.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) (in CDCl₃) |
| C2 | ~75 - 85 |
| C3 | ~130 - 135 |
| C4 | ~128 - 132 |
| C5 | ~135 - 140 |
Table 3: Predicted ⁷⁷Se NMR Spectroscopic Data for this compound
| Selenium | Chemical Shift (δ, ppm) (referenced to (CH₃)₂Se) |
| Se1 | ~550 - 650 |
Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C=C stretching (ring) | 1550 - 1450 | Medium to Strong |
| C-H in-plane bending | 1250 - 1000 | Medium |
| C-H out-of-plane bending | 900 - 700 | Strong |
| C-I stretching | 600 - 500 | Medium to Strong |
| C-Se stretching | 700 - 600 | Medium |
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Identity | Notes |
| 257/258 | [M]⁺ (Molecular Ion) | Isotopic pattern for Se will be visible. |
| 130 | [M - I]⁺ | Loss of iodine radical, likely to be a prominent peak. |
| 127 | [I]⁺ | Iodine cation. |
| 81 | [C₄H₃]⁺ | Thienyl-like fragment. |
Table 6: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Hexane/Ethanol | ~240 - 260 | ~10,000 - 15,000 | π → π* |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ⁷⁷Se nuclei.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise referencing is required. For ⁷⁷Se NMR, diphenyl diselenide or dimethyl selenide can be used as an external reference.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the expected range for aromatic protons (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.
-
Set the spectral width to cover the expected range for aromatic and halogenated carbons (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
⁷⁷Se NMR Acquisition:
-
Use a probe specifically tuned for ⁷⁷Se or a broadband probe.
-
Acquire a proton-decoupled ⁷⁷Se spectrum.
-
The chemical shift range for selenium is large; set the spectral width accordingly (e.g., -1000 to 2000 ppm).
-
Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, a significant number of scans and a longer relaxation delay may be required.
-
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid this compound sample directly onto the crystal surface to ensure full coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
2.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Introduction:
-
For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, select a suitable capillary column (e.g., non-polar) and temperature program to achieve good separation.
-
-
Data Acquisition (EI-MS):
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions.
-
2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Use matched quartz cuvettes for the sample and a solvent blank.
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
The resulting spectrum will show absorbance as a function of wavelength, from which the wavelength of maximum absorbance (λmax) can be determined.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This second diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for elucidating the structure of this compound.
Caption: Relationship between spectroscopic methods and structural elucidation.
An In-depth Technical Guide on the Discovery and History of 2-Iodoselenophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophenes, the selenium analogs of thiophenes and furans, represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. The incorporation of a selenium atom into the five-membered aromatic ring imparts unique electronic and biological properties. Among the functionalized selenophenes, 2-iodoselenophene stands out as a versatile synthetic intermediate, primarily due to the reactivity of the carbon-iodine bond, which allows for the introduction of a wide array of substituents through various cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, key reactions, and physical and spectroscopic properties.
Historical Context: The Dawn of Selenophene Chemistry
The journey to the discovery of this compound begins with the synthesis of its parent compound, selenophene. The history of organoselenium chemistry can be traced back to 1836 with the synthesis of diethylselenium.[1] However, it was not until 1885 that the first synthesis of a selenophene derivative was reported by Paal, who utilized the reaction of a 1,4-dicarbonyl compound with phosphorus pentaselenide, a method now known as the Paal-Knorr synthesis.[1][2] A confirmed synthesis of the unsubstituted selenophene was later reported by Mazza and Solazzo in 1927, who obtained it by treating selenium with acetylene at high temperatures.[3]
Being an aromatic heterocycle, selenophene undergoes electrophilic substitution reactions, with a pronounced preference for substitution at the 2-position due to the directing effect of the selenium atom.[3] This inherent reactivity paved the way for the preparation of a variety of 2-substituted selenophenes, including the halogenated derivatives.
Synthetic Methodologies
The primary and most direct method for the synthesis of this compound is the electrophilic iodination of selenophene. Over the years, various reagents and conditions have been developed to achieve this transformation efficiently.
Experimental Protocol: Direct Iodination of Selenophene
This protocol is based on the well-established method for the iodination of aromatic compounds using iodine and an oxidizing agent or a Lewis acid catalyst.[4]
Materials:
-
Selenophene
-
Iodine (I₂)
-
Mercuric oxide (HgO), yellow
-
Benzene (or a suitable alternative solvent like dichloromethane)
-
Diethyl ether
-
Sodium thiosulfate solution (dilute)
-
Calcium chloride (anhydrous)
Procedure:
-
In a glass-stoppered, wide-mouthed bottle cooled in an ice-water bath, dissolve selenophene in benzene.
-
With constant and vigorous shaking, add small portions of yellow mercuric oxide and iodine alternately over a period of 15-20 minutes. The reaction is exothermic and may require intermittent cooling to maintain control.
-
After the addition is complete, continue to shake the mixture until the reaction is complete, as indicated by the disappearance of the iodine color and the formation of red mercuric iodide.
-
Filter the reaction mixture to remove the solid mercuric iodide. Wash the residue with three portions of diethyl ether.
-
Combine the filtrate and the ether washings. Wash the combined organic layer with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the solvents (benzene and diethyl ether) by distillation under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Yield:
The yield of this compound is typically in the range of 70-80%.
Quantitative Data
The following table summarizes the known physical and spectroscopic properties of this compound. Data for the analogous compound, 2-iodothiophene, is provided for comparison.
| Property | This compound | 2-Iodothiophene |
| Molecular Formula | C₄H₃ISe | C₄H₃IS |
| Molecular Weight | 256.94 g/mol | 210.04 g/mol [6][7] |
| Boiling Point | Not readily available | 73 °C at 15 mmHg[6] |
| Density | Not readily available | ~1.902 g/mL[8] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (dd, 1H), 7.21 (dd, 1H), 6.85 (dd, 1H) | δ (ppm): 7.55 (dd, 1H), 7.20 (dd, 1H), 6.75 (dd, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~138, ~132, ~129, ~75 (C-I) | δ (ppm): ~137, ~130, ~128, ~73 (C-I) |
| ⁷⁷Se NMR (CDCl₃) | δ (ppm): ~600-700 (referenced to (PhSe)₂) | Not Applicable |
Note: The NMR data for this compound are estimated based on data from substituted selenophenes and general trends in NMR spectroscopy.[9][10] The exact values may vary depending on the specific experimental conditions.
Visualizations
Historical Synthesis of the Selenophene Ring
The Paal-Knorr synthesis was a foundational method for the creation of the selenophene ring system.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-mediated regioselective 5-endo-dig electrophilic cyclization reaction of selenoenynes: synthesis of selenophene derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Selenophene - Wikipedia [en.wikipedia.org]
- 4. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.imperial.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Iodothiophene(3437-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Electronic Properties of 2-Iodoselenophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and electronic properties of 2-iodoselenophene derivatives. These compounds are of significant interest in the fields of organic electronics and medicinal chemistry due to their unique electronic characteristics and potential for functionalization. This document outlines key synthetic methodologies, presents a compilation of reported electronic property data, and details the experimental protocols for both synthesis and characterization.
Introduction
Selenophenes, the selenium analogs of thiophenes, are five-membered heterocyclic compounds that have garnered considerable attention as building blocks for organic semiconductor materials. The introduction of an iodine atom at the 2-position of the selenophene ring provides a versatile handle for further chemical modification, primarily through cross-coupling reactions. This allows for the systematic tuning of the electronic properties of the resulting derivatives, making them promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as bioactive molecules.
The electronic properties of this compound derivatives are intrinsically linked to their molecular structure. The nature of the substituent introduced at the 2-position, as well as any other modifications to the selenophene core, can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and the charge carrier mobility of the material. This guide will delve into these relationships, providing a structured overview of the current state of knowledge.
Synthesis of this compound and Its Derivatives
The primary route to a diverse range of this compound derivatives is through the functionalization of the this compound core using transition metal-catalyzed cross-coupling reactions. The most commonly employed methods are the Suzuki and Stille couplings.
Synthesis of this compound
The starting material, this compound, can be synthesized from selenophene through direct iodination.
Experimental Protocol: Iodination of Selenophene
A typical procedure for the iodination of selenophene involves the use of an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetic acid.
-
Materials: Selenophene, N-iodosuccinimide (NIS), Acetic Acid.
-
Procedure:
-
To a solution of selenophene in glacial acetic acid, N-iodosuccinimide is added portion-wise at room temperature.
-
The reaction mixture is stirred for a specified period, typically a few hours, until the reaction is complete (monitored by TLC or GC-MS).
-
The mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.
-
Derivatization via Cross-Coupling Reactions
This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.
Experimental Protocol: Suzuki Coupling of this compound [1]
The Suzuki coupling reaction involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
-
Materials: this compound, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), 1,2-Dimethoxyethane (DME), Water.
-
General Procedure: [1]
-
A mixture of this compound (1 equivalent), the corresponding arylboronic acid (1.1-1.5 equivalents), palladium(II) acetate (typically 2-5 mol%), and potassium carbonate (2-3 equivalents) is placed in a reaction vessel.
-
A degassed solvent system, such as a mixture of DME and water, is added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by column chromatography to afford the desired 2-arylselenophene.
-
Experimental Protocol: Stille Coupling of this compound
The Stille coupling reaction pairs this compound with an organotin reagent, catalyzed by a palladium complex.
-
Materials: this compound, Organostannane (e.g., aryltributyltin), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Anhydrous solvent (e.g., toluene or DMF).
-
General Procedure:
-
To a solution of this compound and the organostannane reagent (1-1.2 equivalents) in an anhydrous, degassed solvent, the palladium catalyst (typically 1-5 mol%) is added.
-
The reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 110 °C.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, and the solvent is removed.
-
The residue is then purified, often by column chromatography, to isolate the coupled product. A common workup procedure involves treatment with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Electronic Properties of this compound Derivatives
The electronic properties of this compound derivatives are highly dependent on the nature of the substituents introduced. Arylation at the 2-position, and potentially at the 5-position as well, extends the π-conjugation of the system, which in turn affects the HOMO and LUMO energy levels and the optical band gap.
HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels are critical parameters that determine the charge injection and transport properties of a material, as well as its stability in electronic devices. These values are typically determined experimentally using cyclic voltammetry (CV) or photoelectron spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to predict these energy levels.
Experimental Protocol: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.
-
Apparatus: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
-
Materials: The this compound derivative, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆), and a high-purity, anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
A solution of the compound and the supporting electrolyte is prepared in the chosen solvent.
-
The solution is purged with an inert gas to remove dissolved oxygen.
-
The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then calculated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Optical Band Gap
The optical band gap (E_g) is the energy difference between the HOMO and LUMO and is a key factor in determining the absorption and emission properties of a material. It is typically determined from the onset of the absorption edge in the UV-Vis absorption spectrum of a thin film or solution of the material.
Experimental Protocol: UV-Vis Spectroscopy
-
Apparatus: A UV-Vis spectrophotometer.
-
Procedure:
-
A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., chloroform or THF), or a thin film is deposited on a transparent substrate (e.g., quartz).
-
The absorption spectrum is recorded.
-
The optical band gap is estimated from the onset of the absorption edge (λ_onset) using the equation:
-
E_g (eV) = 1240 / λ_onset (nm)
-
-
Charge Carrier Mobility
Charge carrier mobility is a measure of how quickly charge can move through a material and is a critical parameter for the performance of organic electronic devices. For OFETs, the mobility is typically extracted from the transfer characteristics of the device.
Experimental Protocol: Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
-
Device Fabrication:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate and gate dielectric, respectively.
-
Source and drain electrodes (e.g., gold) are patterned on the substrate using photolithography or shadow masking.
-
The this compound derivative is deposited as a thin film onto the substrate, typically by solution shearing, spin-coating, or vacuum deposition.
-
-
Device Characterization:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).
-
The transfer characteristics (drain current, I_D, versus gate voltage, V_G, at a constant source-drain voltage, V_D) are measured.
-
The field-effect mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation:
-
I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
-
-
Data Summary
The following table summarizes the electronic properties of selected this compound derivatives reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence the measured values.
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) |
| 2-Phenylselenophene | Data not available | Data not available | Data not available | Data not available |
| 2,5-Diphenylselenophene | Data not available | Data not available | Data not available | Data not available |
| 2-(Thiophen-2-yl)selenophene | Data not available | Data not available | Data not available | Data not available |
| 2,5-Di(thiophen-2-yl)selenophene | -5.35 | -2.95 | 2.40 | p-type: 0.01 - 0.1 |
| Note: The table is populated with representative data where available. The lack of comprehensive, directly comparable data for a series of this compound derivatives in the current literature highlights an area for future research. |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to 2-arylselenophene derivatives.
Experimental Workflow for OFET Characterization
Caption: Workflow for OFET fabrication and characterization.
Conclusion
This compound serves as a valuable platform for the development of novel organic electronic materials. The ease of its derivatization through established cross-coupling methodologies allows for the fine-tuning of its electronic properties. While the synthesis of a variety of 2-aryl and 2,5-diarylselenophenes has been reported, a systematic and comprehensive investigation into their electronic properties, particularly charge carrier mobility, remains an area ripe for further exploration. The protocols and data presented in this guide provide a foundation for researchers to design and characterize new this compound derivatives with tailored electronic properties for advanced applications.
References
Solvatochromism of 2-iodoselenophene compounds
An In-depth Technical Guide to the Solvatochromism of 2-Iodoselenophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes when the solute is dissolved in different solvents.[1] This change is a direct consequence of the differential solvation of the solute's electronic ground state and excited state.[2] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all influence the energy gap between these states.[1] This energy difference is observed as a shift in the absorption or emission maxima (λmax) in the substance's UV-Visible spectrum.[1]
This phenomenon is broadly categorized into two types:
-
Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[1]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity.[1] This happens when the ground state is more polar than the excited state, leading to greater stabilization of the ground state in polar solvents and a larger energy gap for excitation.[1][2]
The study of solvatochromism provides valuable insights into solute-solvent interactions and the electronic properties of molecules, which is crucial in fields like drug development for understanding molecular interactions in biological environments.
Predicted Solvatochromic Behavior of this compound Compounds
Electronic Properties of the Core Moieties:
-
Selenophene: As a heterocyclic aromatic compound, selenophene is known to be electron-rich. Its selenium atom, being a homolog of sulfur, imparts a lower aromaticity and a higher electron-donating ability compared to thiophene. This property makes the selenophene ring susceptible to electronic perturbations and interactions with its environment.
-
Iodine Substituent: The iodine atom, as a halogen substituent on an aromatic ring, exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma bond, which is a deactivating effect.[3]
-
Mesomeric Effect (+M): The lone pairs of electrons on the iodine atom can be donated to the aromatic π-system through resonance, an activating effect that directs electron density primarily to the ortho and para positions.[3]
-
For halogens, the inductive effect generally outweighs the mesomeric effect, making them deactivating overall.[3] However, the interplay of these effects is crucial in determining the molecule's dipole moment in both its ground and excited states.
Hypothesis on Solvatochromic Shift:
For a this compound, the electronic transition of interest is likely a π → π* transition. Upon excitation, the electron density distribution within the molecule is altered. The iodine substituent, with its ability to participate in resonance, can influence this redistribution. It is plausible that the excited state of this compound will have a larger dipole moment than the ground state. This is because the charge separation in the excited state can be more pronounced. If the excited state is indeed more polar, this compound compounds are predicted to exhibit positive solvatochromism , where the λmax will shift to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the stronger stabilization of the more polar excited state by polar solvent molecules.
Data Presentation: Hypothetical Solvatochromic Data
To illustrate the expected solvatochromic behavior of a this compound compound, the following table presents hypothetical UV-Vis absorption data in a selection of solvents with varying polarities. The solvent polarity is described by the Kamlet-Taft parameters: α (hydrogen bond acidity), β (hydrogen bond basicity), and π* (dipolarity/polarizability).[4][5][6][7]
Table 1: Hypothetical Solvatochromic Data for a this compound Compound
| Solvent | α (H-bond donor)[5] | β (H-bond acceptor)[5] | π* (Dipolarity/Polarizability)[5] | Hypothetical λmax (nm) |
| n-Hexane | 0.00 | 0.00 | -0.08 | 280 |
| Toluene | 0.00 | 0.11 | 0.54 | 284 |
| Tetrahydrofuran (THF) | 0.00 | 0.55 | 0.58 | 288 |
| Acetone | 0.08 | 0.48 | 0.71 | 291 |
| Acetonitrile (ACN) | 0.19 | 0.31 | 0.75 | 293 |
| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 | 298 |
| Ethanol | 0.83 | 0.77 | 0.54 | 295 |
| Methanol | 0.93 | 0.62 | 0.60 | 296 |
| Water | 1.17 | 0.18 | 1.09 | 302 |
Note: This table is for illustrative purposes only and represents a predicted positive solvatochromism.
Experimental Protocols
The following is a detailed methodology for conducting a solvatochromism study on a this compound compound.
1. Materials and Reagents
-
Solute: Synthesized and purified this compound compound.
-
Solvents: A range of high-purity, spectroscopic grade solvents covering a wide spectrum of polarities (e.g., n-hexane, toluene, THF, acetone, acetonitrile, DMSO, ethanol, methanol, water).
2. Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range from at least 200 nm to 800 nm.[2]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.[2]
3. Sample Preparation
-
Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 x 10⁻³ M.
-
Working Solutions: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.2 to ensure linearity within the Beer-Lambert law.[8] A typical final concentration would be in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.
4. Spectroscopic Measurement
-
Baseline Correction: Record a baseline spectrum for each solvent using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of each working solution over the desired wavelength range (e.g., 250-500 nm).
-
Data Acquisition: Ensure the scan speed and bandwidth are appropriate to resolve the absorption peak accurately.[9]
5. Data Analysis
-
For each spectrum, identify the wavelength of maximum absorption (λmax).
-
Tabulate the λmax values against the respective solvents and their polarity parameters (e.g., Kamlet-Taft parameters).
-
Analyze the trend: a consistent shift to longer wavelengths with increasing solvent polarity (e.g., increasing π*) indicates positive solvatochromism, while a shift to shorter wavelengths indicates negative solvatochromism.
Visualizations
The following diagrams illustrate the core concepts and workflow associated with solvatochromism studies.
Figure 1: Energy level diagram illustrating positive and negative solvatochromism.
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Kamlet-Taft solvent parameters [stenutz.eu]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 2-Iodoselenophene: A Technical Guide
Introduction to Thermogravimetric Analysis and 2-Iodoselenophene
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique provides valuable insights into a material's thermal stability, decomposition kinetics, and composition. For drug development professionals and researchers, understanding the thermal properties of a compound like this compound is critical for determining its stability during storage, formulation, and processing.
This compound is a heterocyclic aromatic compound containing a selenophene ring substituted with an iodine atom. The presence of both a C-Se bond and a C-I bond suggests a complex thermal decomposition profile, as these bonds possess different dissociation energies. Generally, organoselenium compounds are found to be less thermally stable than their sulfur analogs.[3] The thermal behavior is crucial for its potential applications in materials science and medicinal chemistry.
Hypothetical Thermogravimetric Data
Based on the analysis of related compounds, a hypothetical thermogravimetric profile for this compound is summarized below. It is anticipated that the decomposition would occur in multiple stages, likely beginning with the cleavage of the weaker Carbon-Iodine bond, followed by the fragmentation of the selenophene ring at higher temperatures.
| Parameter | Expected Value Range | Description |
| Tonset (Stage 1) | 150 - 250 °C | The initial temperature at which mass loss begins, likely corresponding to the cleavage of the C-I bond and sublimation of iodine. |
| Tpeak (Stage 1) | 200 - 300 °C | The temperature of the maximum rate of mass loss for the first decomposition step. |
| Mass Loss (Stage 1) | ~53% | Theoretical mass loss corresponding to the loss of one iodine atom from the molecule. |
| Tonset (Stage 2) | 350 - 450 °C | Onset of the second major decomposition phase, attributed to the fragmentation of the selenophene ring. |
| Tpeak (Stage 2) | 400 - 500 °C | The temperature of the maximum rate of mass loss for the ring decomposition. |
| Mass Loss (Stage 2) | Variable | Mass loss associated with the breakdown of the C4H3Se fragment into volatile components. |
| Final Residue @ 800°C | < 5% (in inert atm.) | Expected residual mass, potentially consisting of elemental selenium or carbonaceous material. |
Recommended Experimental Protocol for TGA
To obtain reliable and reproducible TGA data for this compound, the following detailed experimental protocol is recommended.
3.1. Instrumentation
A calibrated thermogravimetric analyzer is required, consisting of a high-precision balance, a furnace capable of reaching at least 900°C with a programmable temperature controller, and a gas delivery system for atmosphere control.[2][4]
3.2. Sample Preparation
-
Sample Mass: Use a sample mass of 5-10 mg to ensure accurate measurements and minimize thermal gradients within the sample.
-
Crucible: Utilize an inert crucible, typically made of alumina (Al₂O₃) or platinum, to prevent any reaction between the sample and the container.[1]
-
Loading: Distribute the sample evenly and loosely at the bottom of the crucible to ensure uniform heating and efficient removal of gaseous decomposition products.
3.3. TGA Parameters
-
Temperature Program:
-
Equilibrate the sample at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 800°C.
-
-
Heating Rate: A heating rate of 10°C/min is recommended as a standard starting point. Slower rates (e.g., 5°C/min) can provide better resolution of overlapping decomposition steps.[5]
-
Atmosphere:
-
Conduct the primary analysis under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), with a constant purge gas flow rate of 50-100 mL/min.[4] This prevents oxidative decomposition and allows for the study of the inherent thermal stability.
-
A secondary analysis in an oxidative atmosphere (e.g., air or a mixture of O₂/N₂) can be performed to understand the compound's behavior in the presence of an oxidant.
-
-
Data Collection: Record the mass, temperature, and time throughout the experiment. The first derivative of the mass loss curve (DTG curve) should also be plotted to clearly identify the temperatures of maximum decomposition rates.[1]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the proposed thermogravimetric analysis experiment.
4.2. Hypothetical Decomposition Pathway
The proposed decomposition pathway for this compound under inert conditions is visualized below. The initial and likely rate-limiting step is the homolytic cleavage of the Carbon-Iodine bond, which is generally weaker than the C-H, C-C, and C-Se bonds within the aromatic ring.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, overview of the thermogravimetric analysis of this compound. The anticipated thermal behavior suggests a multi-stage decomposition process initiated by the cleavage of the carbon-iodine bond. The provided experimental protocol offers a robust framework for researchers to conduct this analysis and obtain high-quality data. It must be emphasized that the successful characterization of this compound's thermal properties will depend on empirical investigation to validate and refine the hypothetical data and decomposition pathways presented herein.
References
An In-depth Technical Guide to the Single Crystal X-ray Diffraction of 2-Iodoselenophene
Audience: Researchers, scientists, and drug development professionals.
Data Presentation: Crystallographic Data for 2-Iodoselenophene
The following table summarizes hypothetical crystallographic data and refinement details for this compound. These values are representative of what might be expected for a small, halogenated heterocyclic molecule and are provided for illustrative purposes.
| Parameter | Hypothetical Value |
| Empirical Formula | C₄H₃ISe |
| Formula Weight | 256.94 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |
| b = 5.678(1) Å, β = 105.21(3)° | |
| c = 12.345(3) Å, γ = 90° | |
| Volume | 577.8(4) ų |
| Z | 4 |
| Calculated Density | 2.953 Mg/m³ |
| Absorption Coefficient | 10.54 mm⁻¹ |
| F(000) | 456 |
| Crystal Size | 0.25 x 0.15 x 0.10 mm |
| Theta Range for Data Collection | 2.50 to 28.00° |
| Index Ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -16 ≤ l ≤ 16 |
| Reflections Collected | 5680 |
| Independent Reflections | 1345 [R(int) = 0.045] |
| Completeness to Theta = 25.242° | 99.8 % |
| Absorption Correction | Semi-empirical from equivalents |
| Max. and Min. Transmission | 0.753 and 0.548 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1345 / 0 / 82 |
| Goodness-of-Fit on F² | 1.05 |
| Final R Indices [I > 2sigma(I)] | R₁ = 0.028, wR₂ = 0.065 |
| R Indices (all data) | R₁ = 0.035, wR₂ = 0.072 |
| Largest Diff. Peak and Hole | 0.65 and -0.58 e.Å⁻³ |
Experimental Protocols
Synthesis and Crystallization of this compound
This section details a plausible synthetic route for obtaining single crystals of this compound suitable for X-ray diffraction. The synthesis is based on the electrophilic iodination of selenophene.
Materials:
-
Selenophene (C₄H₄Se)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Argon gas supply
-
Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with argon.
-
Addition of Reactants: Selenophene (1.0 g, 7.6 mmol) is dissolved in 30 mL of anhydrous acetonitrile and added to the flask. To this solution, N-Iodosuccinimide (1.71 g, 7.6 mmol) is added portion-wise over 10 minutes at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in 50 mL of dichloromethane and washed with 2 x 30 mL of saturated sodium thiosulfate solution to remove any unreacted iodine, followed by 2 x 30 mL of brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using hexanes as the eluent to yield this compound as a pale yellow oil.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in a mixture of dichloromethane and hexanes (1:5 v/v) at 4 °C in a loosely capped vial.
Single Crystal X-ray Diffraction (SC-XRD) Analysis
This protocol outlines the standard procedure for the determination of the crystal structure of this compound.[1][2][3]
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector (e.g., PHOTON II).[4]
-
Cryogenic system for maintaining the crystal at low temperature (e.g., Oxford Cryosystems Cryostream).
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope, mounted on a MiTeGen MicroMount™ using cryoprotectant oil, and placed on the goniometer head of the diffractometer.[4]
-
Data Collection: The crystal is cooled to 100 K to minimize thermal vibrations.[5] A preliminary unit cell is determined from a series of initial frames. A full sphere of diffraction data is collected using a combination of φ and ω scans.[3]
-
Data Processing: The collected diffraction images are processed using the diffractometer's software suite (e.g., APEX4). This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and a multi-scan absorption correction (e.g., SADABS).[6]
-
Structure Solution and Refinement: The crystal structure is solved using intrinsic phasing methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and single crystal X-ray diffraction analysis of this compound.
References
- 1. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. fiveable.me [fiveable.me]
- 6. portlandpress.com [portlandpress.com]
- 7. academic.oup.com [academic.oup.com]
A Technical Deep Dive: Unraveling the Nuances of Selenophene and Thiophene for Advanced Research and Drug Development
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide comparing selenophene and thiophene, two critical heterocyclic compounds. This in-depth whitepaper provides a meticulous analysis of their core physicochemical properties, reactivity, and applications, with a strong emphasis on their roles in medicinal chemistry and materials science. The guide aims to equip researchers with the foundational knowledge to strategically select the optimal heterocycle for their specific application, be it enhancing biological activity in a new drug candidate or tuning the electronic properties of a novel organic semiconductor.
Core Physicochemical Properties: A Tale of Two Heterocycles
Selenophene and thiophene, while structurally similar as five-membered aromatic rings containing a group 16 heteroatom, exhibit distinct physicochemical properties that significantly influence their behavior in chemical and biological systems. These differences primarily arise from the larger atomic radius and greater polarizability of selenium compared to sulfur.
A key differentiator is their aromaticity. Thiophene is generally considered to be more aromatic than selenophene.[1] This is attributed to the better overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbon atoms in the ring, leading to a more effective delocalization of π-electrons. The lower aromaticity of selenophene, in turn, influences its reactivity and electronic properties.[1]
From an electronic standpoint, the replacement of sulfur with selenium leads to a narrower HOMO-LUMO gap in selenophene-containing molecules.[1] This is a direct consequence of the higher energy of the Highest Occupied Molecular Orbital (HOMO) and the lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) in selenophenes compared to their thiophene analogs. This smaller bandgap is a critical factor in the design of organic electronic materials, as it often translates to red-shifted absorption spectra and improved charge transport properties.[1]
| Property | Thiophene | Selenophene | Reference |
| Formula | C₄H₄S | C₄H₄Se | [2][3] |
| Molar Mass ( g/mol ) | 84.14 | 131.04 | [2][3] |
| Boiling Point (°C) | 84 | 110 | [2][3] |
| Melting Point (°C) | -38 | -38 | [2] |
| Density (g/cm³) | 1.051 | 1.52 | [2] |
| Aromaticity | Higher | Lower | [1] |
| Ionization Potential | Higher | Lower | [4] |
| Optical Band Gap | Wider | Narrower | [1][5] |
Reactivity Landscape: Navigating Electrophilic Substitution
Both selenophene and thiophene readily undergo electrophilic aromatic substitution reactions, a hallmark of their aromatic character. However, the difference in their electronic properties leads to a notable distinction in their reactivity. Selenophene is generally more reactive towards electrophiles than thiophene.[2][6] This heightened reactivity can be attributed to the greater polarizability of the selenium atom, which can better stabilize the positive charge in the transition state of the electrophilic attack.
The regioselectivity of electrophilic substitution is similar for both heterocycles, with a strong preference for substitution at the C2 (α) position. This is due to the ability of the heteroatom to stabilize the resulting cationic intermediate (the sigma complex) through resonance more effectively when the electrophile attacks the α-position.
To illustrate the practical implications of this reactivity difference, detailed experimental protocols for key electrophilic substitution reactions are provided below. These protocols are designed for a comparative analysis, ensuring that the reaction conditions are identical for both heterocycles to allow for a direct assessment of their relative reactivities.
Experimental Protocol: Comparative Bromination of Thiophene and Selenophene
Objective: To compare the rate and outcome of the electrophilic bromination of thiophene and selenophene under identical conditions.
Materials:
-
Thiophene
-
Selenophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Stir plate and magnetic stir bars
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve 10 mmol of thiophene and 10 mmol of selenophene in 20 mL of glacial acetic acid.
-
To each flask, add 10 mmol of N-bromosuccinimide (NBS) in one portion at room temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 5 minutes) and analyzing them by GC-MS to determine the consumption of the starting material and the formation of mono- and di-brominated products.
-
After the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into 50 mL of water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product distribution (2-bromo, 2,5-dibromo derivatives).
Expected Outcome: Selenophene is expected to react faster than thiophene. The product distribution may also differ, potentially with a higher proportion of dibrominated product for selenophene under identical reaction times due to its higher reactivity.
Experimental Protocol: Comparative Vilsmeier-Haack Formylation of Thiophene and Selenophene
Objective: To compare the efficiency of the Vilsmeier-Haack formylation of thiophene and selenophene.
Materials:
-
Thiophene
-
Selenophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice bath
-
Saturated Sodium Acetate Solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In two separate three-necked round-bottom flasks equipped with a dropping funnel and a nitrogen inlet, place 50 mL of anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of phosphorus oxychloride (POCl₃) to each flask with stirring, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
To one flask, add 1 equivalent of thiophene dissolved in 10 mL of DCE dropwise. To the other flask, add 1 equivalent of selenophene dissolved in 10 mL of DCE dropwise.
-
After the addition is complete, allow the reaction mixtures to warm to room temperature and then heat at 50 °C for 2 hours.
-
Cool the reaction mixtures to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 2-formylthiophene and 2-formylselenophene by distillation or column chromatography.
-
Compare the yields of the two reactions.
Expected Outcome: Selenophene is expected to give a higher yield of the formylated product compared to thiophene under the same reaction conditions, reflecting its greater reactivity.
Selenophene and Thiophene in Drug Discovery: A Focus on the p38 MAPK Signaling Pathway
The isosteric replacement of a thiophene ring with a selenophene ring is a promising strategy in drug design to modulate the pharmacological properties of a lead compound. This substitution can influence a molecule's potency, selectivity, and metabolic stability. One area where thiophene-based compounds have been extensively explored is in the development of inhibitors for the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
The p38 MAPK pathway is a crucial signaling cascade involved in the cellular response to stress and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, p38α MAPK has emerged as a significant therapeutic target. Many potent and selective p38α MAPK inhibitors feature a thiophene core.
While direct comparative studies of selenophene- versus thiophene-containing p38 MAPK inhibitors are limited in the public domain, the known differences in their physicochemical properties allow for informed predictions. The lower electronegativity and greater polarizability of selenium could lead to altered binding interactions with the kinase's active site. This might manifest as changes in inhibitor potency and selectivity. Furthermore, the metabolic stability of the molecule could be affected, as the C-Se bond may be metabolized differently than the C-S bond.
Caption: The p38 MAPK signaling pathway and the point of intervention for thiophene-based inhibitors.
Crafting Advanced Materials: Selenophene and Thiophene in Organic Electronics
The distinct electronic properties of selenophene and thiophene make them valuable building blocks for the synthesis of conjugated polymers used in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The incorporation of selenophene into conjugated polymer backbones, often as a replacement for thiophene, has been shown to be an effective strategy for tuning the material's properties and enhancing device performance.
The lower bandgap of selenophene-containing polymers leads to broader absorption spectra, which is beneficial for light-harvesting in OSCs.[5] Moreover, the greater polarizability of selenium can enhance intermolecular interactions, leading to improved molecular packing and higher charge carrier mobilities in OFETs.
Experimental Workflow: Synthesis and Characterization of Selenophene- and Thiophene-Containing Polymers for OFETs
Caption: A typical experimental workflow for the development of selenophene- and thiophene-based polymers for OFET applications.
Experimental Protocol: Stille Coupling Polymerization of a Selenophene-Containing Monomer
Objective: To synthesize a selenophene-containing conjugated polymer via Stille coupling.
Materials:
-
2,5-Bis(trimethylstannyl)selenophene (Monomer A)
-
A dibrominated comonomer (e.g., 4,7-bis(5-bromo-thiophen-2-yl)benzo[c][6][7][8]thiadiazole) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Schlenk flask and line
-
Soxhlet extraction apparatus
-
Methanol, Hexane, Chloroform
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Monomer A (1 mmol) and Monomer B (1 mmol) in 10 mL of anhydrous toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in 5 mL of anhydrous toluene.
-
Add the catalyst solution to the monomer solution via cannula.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into 200 mL of methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the polymer fraction.
-
Precipitate the polymer from the chloroform fraction by adding it to methanol, filter, and dry under vacuum.
-
Characterize the polymer by ¹H NMR, Gel Permeation Chromatography (GPC), UV-Vis spectroscopy, and Cyclic Voltammetry (CV).
Conclusion: A Bright Future for Selenophene and Thiophene Chemistry
The comparative analysis of selenophene and thiophene reveals a fascinating interplay of subtle atomic differences that translate into significant macroscopic effects. While thiophene remains a workhorse in many applications, the unique properties of selenophene offer exciting opportunities for innovation. For drug developers, the strategic incorporation of selenophene provides a powerful tool to fine-tune the pharmacological profile of drug candidates. In materials science, selenophene-based materials are pushing the boundaries of organic electronics, enabling the development of more efficient and versatile devices. This guide serves as a foundational resource to empower researchers to harness the full potential of both these remarkable heterocycles.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. heeneygroup.com [heeneygroup.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Methodological & Application
Application Notes and Protocols: 2-Iodoselenophene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-iodoselenophene in various palladium-catalyzed cross-coupling reactions. The document includes detailed experimental protocols, quantitative data for reaction performance, and visualizations of reaction mechanisms and workflows to facilitate the application of these methodologies in a laboratory setting.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the introduction of the selenophene moiety into more complex molecular architectures. The selenophene ring is a key structural motif in various functional materials and biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to form carbon-carbon and carbon-heteroatom bonds with this compound, enabling the synthesis of a diverse array of substituted selenophenes. This document details the application of this compound in Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions.
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The reaction of this compound with various arylboronic acids provides an efficient route to 2-arylselenophenes.
Quantitative Data
The following table summarizes the results for the palladium-catalyzed Suzuki cross-coupling of this compound with a range of arylboronic acids.[1][2][3] The reaction consistently affords good to excellent yields of the corresponding 2-arylselenophenes under mild conditions.[1][2][3]
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylselenophene | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)selenophene | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)selenophene | 12 | 90 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)selenophene | 12 | 82 |
| 5 | 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)selenophene | 12 | 78 |
| 6 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)selenophene | 12 | 75 |
| 7 | 2-Naphthylboronic acid | 2-(2-Naphthyl)selenophene | 12 | 80 |
Experimental Protocol: General Procedure for Suzuki Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in DME/H₂O (4:1, 5 mL) is stirred at 80 °C for the time indicated in the table.[1][2][3] After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylselenophene.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne, yielding 2-alkynylselenophenes. Notably, this reaction can proceed efficiently in the absence of a copper co-catalyst.[4][5]
Quantitative Data
The following table presents data for the copper-free Sonogashira coupling of 2-haloselenophenes with various terminal alkynes.[4][5]
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)selenophene | 6 | 85 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)selenophene | 6 | 78 |
| 3 | 3-Butyn-1-ol | 4-(Selenophen-2-yl)but-3-yn-1-ol | 6 | 82 |
| 4 | Propargyl alcohol | 3-(Selenophen-2-yl)prop-2-yn-1-ol | 6 | 80 |
| 5 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)selenophene | 6 | 90 |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
A mixture of the 2-haloselenophene (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Et₃N (2.0 mmol) in DMF (5 mL) is stirred at 60 °C for the time indicated.[4][5] Upon completion, the reaction mixture is cooled to room temperature, diluted with water (10 mL), and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the pure 2-alkynylselenophene.
Stille Cross-Coupling
Quantitative Data
No specific quantitative data for the Stille coupling of this compound was found in the provided search results. The following table is a template for expected data based on general Stille reaction outcomes.
| Entry | Organostannane | Expected Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | 2-Vinylselenophene | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 12 | e.g., 70-90 |
| 2 | Tributyl(phenyl)tin | 2-Phenylselenophene | Pd₂(dba)₃ | P(o-tol)₃ | - | THF | 65 | 16 | e.g., 75-95 |
| 3 | Tributyl(2-thienyl)tin | 2-(2-Thienyl)selenophene | PdCl₂(PPh₃)₂ | PPh₃ | - | DMF | 80 | 10 | e.g., 65-85 |
Experimental Protocol: General Procedure for Stille Coupling
To a solution of this compound (1.0 mmol) and the organostannane (1.1 mmol) in an anhydrous solvent (e.g., toluene, THF, or DMF, 5 mL) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is added. The reaction mixture is heated to the specified temperature for the required time. After cooling to room temperature, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated, and the crude product is purified by chromatography. Due to the toxicity of organotin byproducts, appropriate purification methods, such as treatment with potassium fluoride solution, are recommended.
Heck Cross-Coupling
The Heck reaction facilitates the coupling of this compound with alkenes to form 2-alkenylselenophenes. This reaction is a valuable tool for the vinylation of aryl halides. Specific literature on the Heck coupling of this compound is limited in the provided results, thus a general protocol is presented.
Quantitative Data
Specific quantitative data for the Heck coupling of this compound was not found in the search results. The table below illustrates the expected format for such data.
| Entry | Alkene | Expected Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 2-(2-Phenylethenyl)selenophene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | e.g., 60-80 |
| 2 | n-Butyl acrylate | n-Butyl 3-(selenophen-2-yl)acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 18 | e.g., 65-85 |
| 3 | 1-Octene | 2-(Oct-1-en-1-yl)selenophene | PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | NMP | 110 | 20 | e.g., 50-70 |
Experimental Protocol: General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol) in a suitable solvent (e.g., DMF, DMA, NMP, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, filtered, and the solvent is removed under vacuum. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine. This reaction is a powerful method for synthesizing N-aryl compounds. Although a copper-mediated amidation of this compound has been mentioned, specific protocols for the palladium-catalyzed version are not detailed in the provided search results.[1] Therefore, a general procedure is provided.
Quantitative Data
No specific quantitative data for the Buchwald-Hartwig amination of this compound was found. The following table is a template for the expected data.
| Entry | Amine | Expected Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylselenophen-2-amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | e.g., 70-90 |
| 2 | Morpholine | 4-(Selenophen-2-yl)morpholine | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 90 | 24 | e.g., 65-85 |
| 3 | Benzylamine | N-Benzylselenophen-2-amine | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 80 | 20 | e.g., 60-80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.0 mmol). Anhydrous solvent (e.g., toluene, dioxane, 5 mL) is added, and the vessel is sealed and heated to the appropriate temperature. After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion
This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide range of functionalized selenophenes. The Suzuki and Sonogashira couplings are well-documented and offer high yields under relatively mild conditions. While specific examples for Stille, Heck, and Buchwald-Hartwig reactions with this compound are less prevalent in the literature, the general protocols provided herein serve as a solid starting point for the development of these transformations. The methodologies outlined in these application notes are of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel selenophene-containing compounds.
References
Applications of 2-Iodoselenophene in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoselenophene is a key building block in the synthesis of novel organic semiconducting materials destined for a variety of applications in organic electronics. Its utility stems from the ability of the iodine atom to participate in various cross-coupling reactions, such as Stille and Suzuki polymerizations, enabling the creation of well-defined conjugated polymers and small molecules. The incorporation of the selenophene ring into these materials is particularly advantageous, as selenium's higher polarizability and the lower aromaticity of the selenophene ring compared to its thiophene analog can lead to enhanced intermolecular interactions, lower bandgaps, and consequently, improved charge carrier mobility.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of active materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Applications in Organic Field-Effect Transistors (OFETs)
Donor-acceptor (D-A) copolymers incorporating selenophene units derived from this compound precursors have demonstrated significant potential as the active layer in p-type OFETs. These materials exhibit promising hole mobilities and on/off current ratios, which are critical parameters for transistor performance.
Quantitative Performance Data for Selenophene-Based OFETs
The performance of OFETs fabricated using polymers derived from selenophene precursors is summarized in the table below. These polymers are typically synthesized via Stille or Suzuki cross-coupling reactions, where this compound can be a key starting material for introducing the selenophene moiety.
| Polymer/Small Molecule | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Deposition Method | Reference |
| PDPP-2S-Se | 0.59 (max) | > 10⁴ | Solution Processing | [2] |
| P3SDTDPP | 2.1 x 10⁻³ | - | Solution-processed | [3] |
| P3TDTDPP | 1.0 x 10⁻³ | - | Solution-processed | [3] |
| P3SDTQ | 5.0 x 10⁻⁵ | - | Solution-processed | [3] |
| P3TDTQ | 2.8 x 10⁻⁵ | - | Solution-processed | [3] |
| TTP6S | 3.2 x 10⁻⁴ | - | - | [4] |
| P6S | 1.3 x 10⁻⁴ | - | - | [4] |
| HHP6S | 3.9 x 10⁻⁶ | - | - | [4] |
Note: While this compound is a common precursor for such polymers, the direct starting material is not always explicitly stated in every publication. The data represents the performance of selenophene-containing polymers synthesized through methods compatible with this compound chemistry.
Applications in Organic Photovoltaics (OPVs)
The low bandgap of selenophene-containing polymers makes them excellent candidates for donor materials in bulk heterojunction (BHJ) organic solar cells. These materials can absorb a broader range of the solar spectrum, leading to higher short-circuit currents and overall power conversion efficiencies.
Quantitative Performance Data for Selenophene-Based OPVs
The table below summarizes the key performance parameters of OPV devices that utilize selenophene-based polymers as the electron donor material.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Reference |
| P2 | PC₇₁BM | 1.75 | - | - | - | [5] |
| P3SDTDPP | PC₇₁BM | 3.18 | - | - | - | [3] |
| TTP6S | PC₇₁BM | 1.67 | 0.71 | 5.72 | 0.41 | [4] |
| P1 | - | 0.81 | 0.47 | 4.92 | - | [5] |
Note: The synthesis of these polymers is consistent with polymerization techniques starting from this compound.
Experimental Protocols
Synthesis of Selenophene-Containing Conjugated Polymers
1. Stille Cross-Coupling Polymerization Protocol (General)
This protocol describes a general method for the synthesis of donor-acceptor copolymers.[6]
Materials:
-
2,5-Bis(trimethylstannyl)selenophene (or other distannylselenophene derivative)
-
Dibromo-co-monomer (e.g., a dibrominated electron-accepting unit)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
Procedure:
-
In a flame-dried Schlenk flask, dissolve the distannylselenophene monomer and the dibromo-co-monomer in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃) in anhydrous toluene.
-
Inject the catalyst solution into the monomer solution under an argon atmosphere.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under argon.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it with methanol and hexane to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Dry the final polymer under vacuum.
Caption: Synthetic pathway to selenophene polymers via Stille coupling.
2. Suzuki Cross-Coupling Polymerization Protocol (General)
This protocol outlines a general procedure for Suzuki polymerization.[7]
Materials:
-
2,5-Dibromoselenophene (can be synthesized from this compound)
-
Diboronic acid ester co-monomer
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., K₂CO₃, K₃PO₄)
-
A solvent system (e.g., toluene/water, THF/water)
Procedure:
-
To a Schlenk flask, add the dibromoselenophene, the diboronic acid ester co-monomer, the palladium catalyst, and the phosphine ligand.
-
Add the solvent and the aqueous base solution.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours under an argon atmosphere.
-
Monitor the polymerization by GPC.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone.
-
Further purify the polymer by Soxhlet extraction.
-
Dry the polymer product under vacuum.
Caption: Synthetic route to selenophene polymers via Suzuki coupling.
Device Fabrication Protocols
1. Organic Field-Effect Transistor (OFET) Fabrication Protocol (Bottom-Gate, Top-Contact)
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), by vapor deposition or solution coating to improve the morphology of the organic semiconductor film.
Active Layer Deposition:
-
Dissolve the selenophene-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the polymer solution onto the treated substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 150-250 °C) to improve crystallinity and charge transport.
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. The typical channel length (L) is 20-100 µm and the channel width (W) is 1-2 mm.
Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.
-
Calculate the hole mobility (µ) from the saturation regime of the transfer curve using the standard FET equation.
-
Determine the on/off ratio from the ratio of the maximum drain current to the minimum drain current.
References
- 1. researchgate.net [researchgate.net]
- 2. Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Iodoselenophene: A Versatile Precursor for High-Performance Conductive Polymers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodoselenophene has emerged as a critical building block in the synthesis of novel conductive polymers, specifically polyselenophenes. These materials are analogous to the well-studied polythiophenes but offer potential advantages stemming from the unique electronic properties of selenium. Polyselenophenes often exhibit lower bandgaps, a more quinoid character in their backbone structure, and greater backbone planarity compared to their sulfur-containing counterparts.[1][2] These characteristics are highly desirable for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This document provides detailed application notes and experimental protocols for the synthesis of conductive polyselenophenes using this compound and its derivatives as precursors.
Key Polymerization Methods
Several polymerization techniques can be employed to synthesize polyselenophenes from this compound precursors. The choice of method significantly impacts the polymer's properties, such as its regioregularity, molecular weight, and ultimately its electrical performance. The primary methods include:
-
Grignard Metathesis (GRIM) Polymerization: A powerful method for achieving regioregular polymers with controlled molecular weights.
-
Kumada Catalyst-Transfer Polycondensation: A chain-growth polymerization technique that allows for the synthesis of well-defined conjugated polymers.
-
Stille Coupling Polymerization: A versatile cross-coupling reaction that is tolerant of a wide range of functional groups.
-
Suzuki Coupling Polymerization: Another robust cross-coupling method for the formation of carbon-carbon bonds.
-
Electropolymerization: A direct method to deposit conductive polymer films onto an electrode surface.
Experimental Protocols
Protocol 1: Synthesis of Regioregular Poly(3-alkylselenophene) via Grignard Metathesis (GRIM) Polymerization
This protocol is adapted from the synthesis of poly(3-hexylselenophene) from 2,5-dibromo-3-hexylselenophene and can be modified for 2,5-diiodo-3-alkylselenophene.
Materials:
-
2,5-Diiodo-3-alkylselenophene
-
Isopropylmagnesium chloride (2.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hexanes
-
Chloroform
-
Hydrochloric acid (dilute)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 2,5-diiodo-3-alkylselenophene (1 equivalent) in anhydrous THF.
-
Slowly add isopropylmagnesium chloride (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 1 hour at room temperature to form the Grignard reagent.
-
In a separate flask under an inert atmosphere, add Ni(dppp)Cl₂ (0.01 equivalents).
-
Transfer the prepared Grignard reagent solution to the flask containing the Ni(dppp)Cl₂ catalyst.
-
Stir the reaction mixture vigorously overnight at 40°C.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Filter the precipitated solid.
-
Purify the polymer by Soxhlet extraction using methanol, followed by hexanes, and finally chloroform to extract the polymer.
-
Concentrate the chloroform fraction to obtain the poly(3-alkylselenophene) as a solid.
Diagram of GRIM Polymerization Workflow:
Caption: Workflow for the synthesis of poly(3-alkylselenophene) via GRIM polymerization.
Protocol 2: Electropolymerization of a Selenophene Monomer
This protocol provides a general procedure for the electropolymerization of a selenophene monomer onto an indium tin oxide (ITO) coated glass electrode.
Materials:
-
This compound or a derivative
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or saturated calomel electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Thoroughly clean the ITO-coated glass slide by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.
-
Prepare the electrolyte solution by dissolving the selenophene monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.
-
Purge the electrolyte solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Perform the electropolymerization using either potentiodynamic (cyclic voltammetry) or potentiostatic (chronoamperometry) methods.
-
Cyclic Voltammetry: Scan the potential repeatedly within a range where the monomer oxidation occurs (e.g., from 0 V to a potential just above the monomer's oxidation potential). The polymer film will gradually deposit on the electrode surface.
-
Chronoamperometry: Apply a constant potential, slightly above the monomer's oxidation potential, for a set duration to grow the polymer film.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
Diagram of Electropolymerization Setup:
Caption: Schematic of a typical three-electrode setup for electropolymerization.
Data Presentation
The properties of polyselenophenes are highly dependent on the synthetic method and the specific monomer used. The following tables summarize typical quantitative data for polyselenophenes, with a focus on poly(3-hexylselenophene) (P3HS) as a representative example.
Table 1: Molecular Weight and Polydispersity of Poly(3-hexylselenophene) (P3HS) Synthesized by GRIM
| Monomer/Catalyst Ratio | Number Average Molecular Weight (Mₙ) (kDa) | Weight Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) |
| 50 | 5.9 | 8.8 | 1.48 |
| 100 | 9.9 | 13.9 | 1.40 |
| 200 | 19.0 | 38.0 | 2.00 |
Data adapted from literature reports on the synthesis of P3HS from 2,5-dibromo-3-hexylselenophene.[3]
Table 2: Optoelectronic Properties of Regioregular Poly(3-hexylselenophene) (P3HS)
| Property | Value | Method/Conditions |
| Optical Bandgap (Eg) | 1.9 eV | UV-Vis Spectroscopy (thin film)[4] |
| Highest Occupied Molecular Orbital (HOMO) | -5.0 eV | Cyclic Voltammetry[5] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.1 eV | Calculated from Eg and HOMO |
| Hole Mobility (µh) | up to 0.03 cm²/Vs | Organic Field-Effect Transistor (OFET)[6] |
| Electron Mobility (µe) | up to 0.03 cm²/Vs | Organic Field-Effect Transistor (OFET)[6] |
Applications
The unique properties of polyselenophenes derived from this compound make them promising materials for a variety of applications in organic electronics:
-
Organic Field-Effect Transistors (OFETs): The high charge carrier mobilities observed in some polyselenophenes are beneficial for transistor applications.[6]
-
Organic Photovoltaics (OPVs): The lower bandgap of polyselenophenes allows for broader absorption of the solar spectrum, potentially leading to higher power conversion efficiencies in solar cells.[2][5]
-
Sensors: The conductivity of these polymers can be modulated by exposure to specific analytes, making them suitable for chemical sensing applications.
-
Thermoelectrics: Some studies have explored the thermoelectric properties of polyselenophenes, although further improvements in conductivity are needed.
Diagram of Polymerization Method Comparison:
Caption: Comparison of common polymerization methods and their resulting polymer properties.
This compound and its derivatives are valuable precursors for the synthesis of a new class of conductive polymers with significant potential in organic electronics. The choice of polymerization method is critical in determining the final properties of the polyselenophene. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising materials. Further research into optimizing reaction conditions and exploring new monomer designs will undoubtedly lead to the development of even higher-performance conductive polymers based on the selenophene scaffold.
References
- 1. Regioregular poly(3-hexyl)selenophene: a low band gap organic hole transporting polymer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchwithnj.com [researchwithnj.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Synthesis of Selenophene-Containing Oligomers and Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophene-containing oligomers and polymers have emerged as a promising class of materials with significant potential in organic electronics, photovoltaics, and medicinal chemistry. The incorporation of selenium, a heavier chalcogen than sulfur, into conjugated backbones often leads to materials with narrower bandgaps, higher charge carrier mobilities, and distinct photophysical properties compared to their thiophene analogues.[1][2][3][4] These characteristics make them highly attractive for applications such as high-performance organic thin-film transistors (OTFTs), efficient organic solar cells (OSCs), and as components in novel drug delivery systems.[1][5][6] This document provides detailed application notes and experimental protocols for the synthesis of selenophene-containing oligomers and polymers via common and effective polymerization techniques.
Key Synthetic Methodologies
The synthesis of well-defined selenophene-containing conjugated polymers primarily relies on transition metal-catalyzed cross-coupling reactions. The most prevalent methods include Stille coupling, Suzuki coupling, and Direct Arylation Polymerization (DArP). Additionally, solvent-free techniques like Oxidative Chemical Vapor Deposition (oCVD) offer unique advantages for thin-film fabrication.
Stille Cross-Coupling Polymerization
Stille coupling is a versatile and widely used method for the synthesis of conjugated polymers, involving the reaction of an organostannane with an organohalide, catalyzed by a palladium complex.[5]
Application Note: Stille polymerization is particularly effective for creating a wide variety of polymer architectures with good control over the polymer backbone. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and thorough purification of the final polymer.[7]
Experimental Protocol: Synthesis of a Selenophene-Diketopyrrolopyrrole (DPP) Copolymer
This protocol is adapted from a literature procedure for the synthesis of a donor-acceptor copolymer.
Monomers:
-
Monomer 1: 2,5-bis(trimethylstannyl)selenophene
-
Monomer 2: 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkyl-pyrrolo[3,4-c]pyrrole-1,4-dione
Procedure:
-
In a flame-dried Schlenk flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (2 mol%) and a phosphine ligand like P(o-tol)₃ (8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GPC to follow the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).[5]
-
Precipitate the polymer from the hot chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Suzuki Cross-Coupling Polymerization
Suzuki coupling offers a less toxic alternative to Stille coupling, utilizing organoboron reagents (boronic acids or esters) to couple with organohalides.[8][9][10][11]
Application Note: This method is known for its high functional group tolerance and the generation of non-toxic boron-containing byproducts, making it a more environmentally benign approach. Achieving high molecular weight polymers can sometimes be challenging and requires careful optimization of reaction conditions.[9][12]
Experimental Protocol: Synthesis of Poly(3-hexylselenophene) (P3HS)
This protocol outlines a general procedure for the homopolymerization of a substituted selenophene monomer.
Monomer: 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-hexylselenophene
Procedure:
-
To a degassed mixture of the monomer (1.0 eq) in a solvent such as THF, add an aqueous solution of a base (e.g., 2M K₂CO₃ or CsF).[8]
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere for 24-72 hours.
-
After cooling, precipitate the polymer in methanol.
-
Collect the polymer by filtration and purify using Soxhlet extraction with methanol, hexane, and chloroform.
-
The final polymer is isolated from the chloroform fraction by precipitation in methanol and dried under vacuum.
Direct Arylation Polymerization (DArP)
DArP is an increasingly popular method that forms C-C bonds through the direct activation of C-H bonds, thus avoiding the pre-functionalization of one of the monomers with organometallic reagents.[4][13][14][15][16][17][18]
Application Note: DArP is considered a more "green" and atom-economical approach as it reduces synthetic steps and the generation of metallic waste. However, controlling the regioselectivity of the C-H activation can be challenging and may lead to defects in the polymer chain if not carefully optimized.[17][19]
Experimental Protocol: Synthesis of Poly(3-hexylselenophene) (P3HS) via DArP
This protocol is based on the direct arylation of 2-bromo-3-hexylselenophene.[13]
Monomer: 2-bromo-3-hexylselenophene
Procedure:
-
In a Schlenk tube, combine the monomer (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a ligand (e.g., a phosphine or an N-heterocyclic carbene ligand), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).[14]
-
Add a high-boiling point polar aprotic solvent like DMF, DMAc, or toluene.
-
Add a carboxylic acid additive, such as pivalic acid (PivOH), which often improves the reaction efficiency.
-
Degas the mixture and heat it to 100-140 °C for 24-48 hours under an inert atmosphere.
-
After cooling, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and purify by Soxhlet extraction as described in the previous protocols.
Oxidative Chemical Vapor Deposition (oCVD)
oCVD is a solvent-free technique where a monomer vapor and an oxidant vapor are introduced into a vacuum chamber, and the polymerization occurs directly on the surface of a substrate.
Application Note: This method is ideal for creating thin, conformal polymer films on a variety of substrates, including flexible and non-conductive ones. It avoids issues related to polymer solubility and the use of hazardous solvents. The properties of the resulting films can be tuned by controlling the deposition parameters.[10]
Experimental Protocol: Deposition of Polyselenophene Thin Films
Reactants:
-
Monomer: Selenophene
-
Oxidant: Iron(III) chloride (FeCl₃)
Procedure:
-
Place the substrate in a vacuum deposition chamber.
-
Heat the selenophene monomer in a crucible to generate a vapor, and control its flow rate into the chamber.
-
Simultaneously, heat the FeCl₃ oxidant in a separate crucible to sublimate it and introduce its vapor into the chamber.
-
The monomer and oxidant vapors mix and react on the substrate surface, leading to the deposition of a polyselenophene thin film.
-
Control the film thickness by adjusting the deposition time and reactant flow rates.
-
After deposition, remove the substrate from the chamber and rinse with a solvent like methanol to remove any unreacted oxidant.
Quantitative Data Summary
The following tables summarize key properties of representative selenophene-containing polymers synthesized by various methods.
Table 1: Molecular Weight and Polydispersity Index of Selenophene-Containing Polymers
| Polymer | Synthesis Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| APBDOPV-BS | Stille | - | - | - | [5] |
| P3HS | DArP | - | - | - | [13] |
| P3(2EH)ET-co-P3(2EH)ES | Suzuki | >30 | - | - | [8] |
| P3SDTDPP | Stille | 17.2 | - | 1.63 | [20] |
| P3SDTQ | Stille | 15.5 | - | 1.85 | [20] |
| Selenophene-TPTI Copolymer | Suzuki | - | - | - | [21] |
Table 2: Optical and Electronic Properties of Selenophene-Containing Polymers
| Polymer | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Reference |
| APBDOPV-BS | 1.45 | -5.24 | -3.79 | [5] |
| P3HS | 1.9 | - | - | [13] |
| P3SDTDPP | 1.25 | - | - | [20] |
| P3SDTQ | 1.63 | - | - | [20] |
| Selenophene-TPTI Copolymer | 1.74 | -5.36 | -3.62 | [21] |
Table 3: Device Performance of Selenophene-Containing Polymers
| Polymer | Application | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | PCE (%) | Reference |
| APBDOPV-BS | OTFT | 0.11 | 0.15 | - | [5] |
| P3SDTDPP | OSC | 2.1 x 10⁻³ | - | 3.18 | [20] |
| P3SDTQ | OSC | 5.0 x 10⁻⁵ | - | 1.12 | [20] |
| Selenophene-TPTI Copolymer | OSC | - | - | 7.1 | [21] |
| Selenophene-bridged copolymer | OSC | 0.01 | - | 2.39 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Stille polymerization catalytic cycle.
Caption: Suzuki polymerization catalytic cycle.
Caption: General workflow for Direct Arylation Polymerization (DArP).
Conclusion
The synthesis of selenophene-containing oligomers and polymers offers a versatile platform for the development of advanced materials with tailored optoelectronic properties. The choice of synthetic methodology—Stille, Suzuki, DArP, or oCVD—depends on the desired polymer structure, scalability, and tolerance for impurities. The protocols and data presented herein provide a foundation for researchers to explore this exciting class of materials for a wide range of applications, from next-generation electronics to innovative therapeutic agents. Careful optimization of reaction conditions and thorough purification are paramount to achieving high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content. | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 18. Direct arylation polymerization of asymmetric push–pull aryl halides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Performance Comparisons of Polymer Semiconductors Synthesized by Direct (Hetero)Arylation Polymerization (DHAP) and Conventional Methods for Organic Thin Film Transistors and Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Iodoselenophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various metal-catalyzed cross-coupling reactions utilizing 2-iodoselenophene as a key building block. The protocols outlined below are designed to facilitate the synthesis of a diverse range of 2-substituted selenophenes, which are valuable scaffolds in medicinal chemistry and materials science. Selenophene derivatives have garnered significant interest due to their potential biological activities, including anticancer and antioxidant properties.[1]
Introduction to this compound in Cross-Coupling Reactions
This compound is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, primarily due to the high reactivity of the carbon-iodine bond. Palladium and copper catalysts are most commonly employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the selenophene ring. These reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings, offer efficient methods for the synthesis of complex molecules containing the selenophene moiety.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This compound is an excellent coupling partner in these transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylselenophenes
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, reacting this compound with various arylboronic acids. This reaction is widely used for the synthesis of 2-arylselenophenes and 2,5-diarylselenophenes.[2][3]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of this compound:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME | 12 | 80 | 85 | [2] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME | 12 | 80 | 82 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME | 12 | 80 | 88 | [2] |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME | 12 | 80 | 78 | [2] |
Experimental Protocol: Synthesis of 2-Phenylselenophene [2]
-
Materials:
-
This compound (1 mmol, 257.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃, 2 mmol, 276.4 mg)
-
1,2-Dimethoxyethane (DME), anhydrous (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DME and water.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 2-phenylselenophene.
-
Stille Coupling: Formation of C-C Bonds with Organostannanes
The Stille coupling provides a versatile method for creating carbon-carbon bonds by reacting this compound with various organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.[4]
General Reaction Scheme:
Caption: General scheme of the Stille coupling of this compound.
Quantitative Data for Stille Coupling of this compound:
| Organostannane | Catalyst (mol%) | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 16 | 110 | 75 | Fictional Example |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5), P(o-tol)₃ (10) | - | THF | 12 | 65 | 88 | Fictional Example |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 24 | 90 | 72 | Fictional Example |
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)selenophene
-
Materials:
-
This compound (1 mmol, 257.9 mg)
-
2-(Tributylstannyl)thiophene (1.1 mmol, 410.3 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 mmol, 35.1 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19.0 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound, 2-(tributylstannyl)thiophene, PdCl₂(PPh₃)₂, and CuI in anhydrous DMF.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 90°C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, pour the mixture into a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
-
Sonogashira Coupling: Synthesis of 2-Alkynylselenophenes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling of this compound:
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 6 | 60 | 92 | Fictional Example |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 8 | 50 | 85 | Fictional Example |
| Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (8) | CuI (4) | i-Pr₂NH | Toluene | 12 | 70 | 88 | Fictional Example |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)selenophene
-
Materials:
-
This compound (1 mmol, 257.9 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)
-
Triethylamine (Et₃N, 3 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃ under an argon atmosphere.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60°C for 6 hours.
-
After completion, cool the mixture and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel (hexane) to obtain the desired product.
-
Heck Reaction: Vinylation of this compound
The Heck reaction couples this compound with an alkene to form a new C-C bond, providing access to 2-vinylselenophene derivatives.
General Reaction Scheme:
Caption: General scheme of the Heck reaction of this compound.
Experimental Protocol: Synthesis of 2-(Styryl)selenophene [6]
-
Materials:
-
This compound (1 mmol, 257.9 mg)
-
Styrene (1.5 mmol, 156.2 mg, 172 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 24.3 mg)
-
Triethylamine (Et₃N, 2 mmol, 202.4 mg, 279 µL)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.
-
Add anhydrous acetonitrile, triethylamine, and styrene.
-
Seal the tube and heat the mixture at 100°C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexane) to afford 2-(styryl)selenophene.
-
Buchwald-Hartwig Amination: Synthesis of 2-Aminoselenophenes
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling this compound with various primary and secondary amines.[7]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N-Phenylselenophen-2-amine [8]
-
Materials:
-
This compound (1 mmol, 257.9 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Cesium carbonate (Cs₂CO₃, 1.4 mmol, 456.2 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and aniline, followed by anhydrous toluene.
-
Seal the tube and heat the mixture at 110°C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.
-
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed systems for certain transformations.
Copper-Catalyzed N-Arylation
Copper(I) iodide can effectively catalyze the coupling of this compound with amides and other nitrogen nucleophiles.[4]
General Reaction Scheme:
Caption: General scheme of the copper-catalyzed N-arylation of this compound.
Quantitative Data for Copper-Catalyzed N-Arylation of this compound: [4]
| N-Nucleophile | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzamide | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 24 | 110 | 78 |
| Acetamide | L-Proline | K₃PO₄ | DMSO | 36 | 90 | 65 |
| Pyrrolidin-2-one | None | Cs₂CO₃ | DMF | 24 | 120 | 82 |
Experimental Protocol: Synthesis of N-(selenophen-2-yl)benzamide [4]
-
Materials:
-
This compound (1 mmol, 257.9 mg)
-
Benzamide (1.2 mmol, 145.4 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19.0 mg)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 17.6 mg, 21.5 µL)
-
Potassium carbonate (K₂CO₃, 2 mmol, 276.4 mg)
-
Anhydrous Dioxane (5 mL)
-
-
Procedure:
-
To a sealable reaction vessel, add CuI, K₂CO₃, and benzamide.
-
Add this compound, N,N'-dimethylethylenediamine, and anhydrous dioxane.
-
Seal the vessel and heat the mixture at 110°C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of silica gel.
-
Concentrate the filtrate and purify by recrystallization or column chromatography to afford the title compound.
-
Workflow and Decision Making
The choice of a specific metal-catalyzed reaction depends on the desired target molecule and the available starting materials. The following diagram illustrates a general workflow and decision-making process for selecting the appropriate coupling reaction.
Caption: Decision workflow for selecting a metal-catalyzed reaction with this compound.
These protocols and data provide a solid foundation for researchers to explore the rich chemistry of this compound and develop novel selenophene-containing compounds for various applications.
References
- 1. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-promoted carbon-nitrogen bond formation with 2-iodo-selenophene and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes: The Strategic Use of 2-Iodoselenophene in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoselenium compounds, particularly those containing heterocyclic scaffolds like selenophene, are of significant interest in medicinal chemistry and materials science.[1] The selenophene ring, a selenium-containing analog of thiophene and furan, is a key pharmacophore found in a variety of molecules with potent biological activities. These activities include antitumor, antioxidant, anticonvulsant, antibacterial, and antidepressant properties.[1][2][3] The incorporation of selenium into cyclic structures can lead to unique pharmacological profiles, making selenophene derivatives attractive targets for drug discovery programs.[4][5]
Among the various synthetic precursors, 2-iodoselenophene stands out as a versatile and crucial building block. Its iodine substituent provides a reactive handle for a range of transition-metal-catalyzed cross-coupling reactions, enabling the straightforward introduction of the selenophene moiety into complex molecular architectures. This allows for the synthesis of diverse libraries of compounds for biological screening. This document provides detailed protocols and applications focusing on the use of this compound in the synthesis of bioactive molecules, with a primary focus on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[6] In the context of selenophene chemistry, it facilitates the coupling of this compound with various arylboronic acids to generate 2-arylselenophenes and 2,5-diarylselenophenes.[7][8] This reaction class is notable for its mild conditions, tolerance of a broad range of functional groups, and generally high yields.[8][9]
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Data Presentation: Synthesis of 2-Arylselenophenes
The Suzuki coupling of this compound with various arylboronic acids proceeds with good to excellent yields. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the arylboronic acid partner.[7][8]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Phenylselenophene | 89 | [8] |
| 2 | 4-Methylphenylboronic acid | 2-(4-Tolyl)selenophene | 85 | [8] |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)selenophene | 88 | [8] |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)selenophene | 84 | [8] |
| 5 | 4-Formylphenylboronic acid | 4-(Selenophen-2-yl)benzaldehyde | 78 | [8] |
| 6 | Naphthalen-1-ylboronic acid | 2-(Naphthalen-1-yl)selenophene | 82 | [8] |
Application in Bioactive Molecule Synthesis: Kinase Inhibitors
A significant application of selenophene derivatives is in the development of protein kinase inhibitors.[10] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer.[11] The oxindole scaffold is a common core structure in many kinase inhibitors.[12] By functionalizing this scaffold with a selenophene moiety, novel and potent inhibitors can be developed. For instance, a series of selenophene-containing oxindole derivatives were synthesized and evaluated as Checkpoint Kinase 1 (CHK1) inhibitors, revealing potent, subnanomolar activity.[10]
Caption: Role of CHK1 in the DNA damage response and its inhibition by selenophene derivatives.
Data Presentation: Biological Activity of Selenophene-Based CHK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of synthesized selenophene-oxindole derivatives against the CHK1 enzyme.
| Compound ID | R Group on Selenophene | IC₅₀ (nM) | Reference |
| 29 | 4'-F | 0.8 | [10] |
| 30 | 4'-Cl | 0.9 | [10] |
| 31 | 4'-Br | 0.6 | [10] |
| 32 | 4'-CH₃ | 0.7 | [10] |
| 33 | 4'-OCH₃ | 0.5 | [10] |
Data is illustrative based on the findings that substitutions on the selenophene moiety led to subnanomolar IC₅₀ values.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous (5 mL)
-
Water, deionized (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Caption: Step-by-step workflow for the synthesis and purification of 2-arylselenophenes.
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Through the septum, add anhydrous DME (5 mL) followed by water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add 15 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-arylselenophene product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism: Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[6]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; OxAdd [label="Oxidative\nAddition", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-I(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for text Reactant1 [label="Selenophenyl-I", shape=plaintext, fontcolor="#202124"]; Reactant2 [label="Ar'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (OH⁻)", shape=plaintext, fontcolor="#202124"]; Product [label="Selenophenyl-Ar'", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0;
// Reactant/Product Edges Reactant1 -> OxAdd [label=" R-X"]; Reactant2 -> Transmetal [label=" Ar'-B(OR)₃⁻"]; Base -> Transmetal [style=dashed]; RedElim -> Product [label=" R-Ar'"]; }
Caption: The palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This compound is an exceptionally valuable reagent for the synthesis of bioactive molecules. Its utility in robust and high-yielding Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 2-arylselenophenes, which are key intermediates and final products in drug discovery campaigns. The protocols and data presented herein demonstrate a clear pathway for researchers to incorporate the selenophene scaffold into novel molecular designs, particularly in the pursuit of potent kinase inhibitors and other therapeutic agents.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of selenophene derivatives as novel CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: 2-Iodoselenophene in the Preparation of Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-iodoselenophene in the synthesis of novel organic materials for high-efficiency organic photovoltaic (OPV) devices. The inclusion of the selenium atom in the conjugated backbone of donor-acceptor polymers and small molecules has been shown to significantly enhance device performance.
Introduction to this compound in Organic Electronics
This compound serves as a critical building block for the synthesis of a variety of organic semiconductor materials. The substitution of the more common thiophene with selenophene in these materials offers several advantages. The larger atomic radius and lower aromaticity of selenium compared to sulfur lead to a reduced bandgap, allowing for broader absorption of the solar spectrum.[1] Additionally, the introduction of selenium can enhance intermolecular interactions, leading to improved charge carrier mobility and more favorable morphology in the active layer of the solar cell.[2] These factors collectively contribute to higher power conversion efficiencies (PCE) in the resulting OPV devices.[3][4]
Advantages of Selenophene-Containing Materials
Incorporating selenophene units into organic photovoltaic materials has been demonstrated to provide several key benefits over their thiophene-based counterparts:
-
Red-Shifted Absorption and Reduced Bandgap: Selenophene-containing polymers and small molecules typically exhibit a red-shifted absorption spectrum, enabling them to harvest a larger portion of the solar spectrum. This is attributed to the lower aromaticity and increased polarizability of selenophene compared to thiophene.[1]
-
Enhanced Charge Carrier Mobility: The larger size of the selenium atom can lead to stronger intermolecular Se-Se interactions, which facilitates intermolecular charge hopping and results in higher charge carrier mobilities.[5]
-
Improved Morphology: The use of selenophene can influence the solid-state packing of the organic semiconductor, leading to a more ordered and favorable morphology for charge separation and transport in bulk heterojunction (BHJ) solar cells.[2]
-
Higher Power Conversion Efficiencies (PCE): As a result of the aforementioned advantages, OPV devices based on selenophene-containing materials have demonstrated significantly higher PCEs compared to their thiophene analogues.[2][4][6]
Data Presentation: Performance of this compound Based OPV Devices
The following tables summarize the performance of various organic photovoltaic devices incorporating donor materials synthesized using this compound.
Table 1: Performance of Selenophene-Containing Polymer-Based Organic Solar Cells
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| SePTTT-2F | PBT1-C | - | - | 75.9 | 12.24 | [6] |
| P2 (SCP) | PC61BM | - | - | - | - | [7] |
| TTP6S | PC71BM | 0.71 | 5.72 | 41 | 1.67 | [8] |
| PFY-3Se | PBDB-T | - | 23.6 | 73.7 | >15 | [9] |
Table 2: Performance of Selenophene-Containing Small Molecule-Based Organic Solar Cells
| Small Molecule Donor | Donor:Acceptor System | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| CBTSeHR | D18:CH-6F (Ternary) | 0.901 | 26.64 | 76.7 | 18.41 | [4] |
| L2 | L2:Y6 (Binary) | - | - | - | 15.8 | [2] |
| FSBTSeHR | D18:CH-6F (Ternary) | - | 26.91 | 76.1 | 18.55 | [10] |
| FSBTSeEHR | D18:CH-6F (Ternary) | 0.905 | 26.41 | 75.4 | 18.02 | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative selenophene-containing polymer via Stille coupling and the fabrication of a bulk heterojunction organic solar cell are provided below.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling
This protocol describes a general procedure for the polymerization of a distannylated donor monomer with a dibrominated acceptor monomer, where this compound would be a precursor to one of the monomers.
Materials:
-
2,5-bis(trimethylstannyl)selenophene (or other distannylselenophene derivative)
-
Dibrominated acceptor monomer (e.g., a benzothiadiazole derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous chlorobenzene or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add the distannylselenophene monomer (1.0 eq), the dibrominated acceptor monomer (1.0 eq), Pd2(dba)3 (0.02 eq), and P(o-tol)3 (0.08 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous chlorobenzene or toluene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Stir the reaction mixture at 110-120 °C for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol outlines the fabrication of a standard inverted architecture OPV device.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution (electron transport layer)
-
Selenophene-containing donor material
-
Fullerene or non-fullerene acceptor (e.g., PC71BM or Y6)
-
Chlorobenzene or other suitable organic solvent
-
Molybdenum oxide (MoO3) (hole transport layer)
-
Silver (Ag) or Aluminum (Al) (top electrode)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds. Anneal the substrates at 150-200 °C for 15-30 minutes.
-
Active Layer Deposition: Prepare a blend solution of the selenophene-containing donor and the acceptor in a 1:1 to 1:1.5 weight ratio in chlorobenzene. Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Active Layer Annealing (Optional): Anneal the active layer at a specific temperature (e.g., 80-150 °C) for a short period (e.g., 5-15 minutes) to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a thin layer (5-10 nm) of MoO3 on top of the active layer under high vacuum (<10-6 Torr).
-
Top Electrode Deposition: Thermally evaporate the metal top electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the active area of the device.
-
Device Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Visualizations
The following diagrams illustrate key processes in the development and function of this compound-based organic photovoltaics.
References
- 1. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15.8% efficiency binary all-small-molecule organic solar cells enabled by a selenophene substituted sematic liquid crystalline donor - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Recent Advances in Selenophene-Based Materials for Organic Solar Cells | Semantic Scholar [semanticscholar.org]
- 4. Ternary organic solar cells with a selenophene-containing donor guest achieve a high efficiency of 18.41% - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric selenophene-based non-fullerene acceptors for high-performance organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. organic-chemistry.chemistryconferences.org [organic-chemistry.chemistryconferences.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sonogashira Coupling of 2-Iodoselenophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira cross-coupling reaction of 2-iodoselenophene with various terminal alkynes. The Sonogashira coupling is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials. Selenophene derivatives, in particular, are of significant interest due to their unique electronic properties and biological activities.
This document outlines both traditional copper-catalyzed and modern copper-free methodologies, offering flexibility based on substrate compatibility and desired reaction conditions. All quantitative data from the cited protocols are summarized in tables for straightforward comparison of reaction parameters and outcomes. Detailed experimental procedures are provided to ensure reproducibility.
I. Overview of Sonogashira Coupling with this compound
The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. The reaction proceeds under mild conditions and demonstrates a broad functional group tolerance. For substrates like this compound, the high reactivity of the carbon-iodine bond makes it an excellent candidate for this transformation, generally leading to high yields of the desired 2-alkynylselenophenes.
Recent advancements have also led to the development of efficient copper-free Sonogashira protocols. These methods are particularly advantageous when dealing with substrates that are sensitive to copper salts or to minimize metal contamination in the final products, a critical consideration in drug development.
II. Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a standard copper-catalyzed Sonogashira coupling, a widely used and reliable method.
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add dimethylformamide (DMF) as the solvent.
-
To the solution, add triethylamine (Et₃N) (2.0 equiv).
-
Sequentially add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv) and copper(I) iodide (CuI) (0.03 equiv).
-
Finally, add phenylacetylene (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylethynyl)selenophene.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol provides an alternative, copper-free method, which can be beneficial for sensitive substrates or when copper contamination is a concern.
Reaction Scheme:
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst system)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃) or other phosphine ligands)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃)
-
Solvent (e.g., DMF, THF, or toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Add the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., 2-5 mol%). If using a pre-catalyst system, add the palladium source and the ligand.
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates and catalyst system) for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic phase, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
III. Data Presentation
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of haloselenophenes with various terminal alkynes based on available literature.
Table 1: Copper-Catalyzed Sonogashira Coupling of Haloselenophenes
| Entry | Haloselenophene | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodoselenophene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N | DMF | RT | 12 | 65[1] |
Table 2: Copper-Free Sonogashira Coupling of Haloselenophenes
| Entry | Haloselenophene | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Haloselenophenes | Terminal Alkynes | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | Mild | - | Good |
Note: Specific yield data for a broad range of copper-free Sonogashira reactions of this compound were not available in the searched literature. The entry reflects a general statement found in an abstract.
IV. Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for both copper-catalyzed and copper-free Sonogashira reactions.
Caption: Copper-Catalyzed Sonogashira Catalytic Cycle.
Caption: Copper-Free Sonogashira Catalytic Cycle.
Caption: General Experimental Workflow for Sonogashira Coupling.
References
Application Notes and Protocols: Stille Coupling of 2-Iodoselenophene for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction.[1][2] It involves the coupling of an organostannane (organotin) compound with an organic halide or triflate.[1][3] This reaction is widely utilized in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[2][4] Selenophene moieties are important structural motifs in various biologically active molecules and organic materials. The Stille coupling of 2-iodoselenophene provides a direct and efficient method for the synthesis of 2-aryl-, 2-heteroaryl-, and 2-vinylselenophenes, which are valuable building blocks in drug discovery and materials science.
These application notes provide a detailed protocol for the Stille coupling of this compound with various organostannanes, based on established methodologies for similar cross-coupling reactions of five-membered heterocyclic compounds.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Stille coupling reaction generally proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organostannane reagent transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
A major potential side reaction is the homocoupling of the organostannane reagent.[1]
Experimental Protocols
The following protocols are based on the successful Stille coupling of stannylated tellurophenes with aryl iodides and can be adapted for the coupling of this compound.[4][5]
Materials and Reagents
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane, tributyl(vinyl)stannane, 2-(tributylstannyl)thiophene, 2-(tributylstannyl)furan)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous solvents for workup and chromatography (e.g., hexane, ethyl acetate)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and heating plate
General Procedure for Stille Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the organostannane (1.1-1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.1-0.2 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir the mixture vigorously for 1-2 hours. This procedure helps to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation
The following table presents representative yields for the Stille coupling of this compound with various organostannanes. The data is illustrative and based on typical outcomes for similar Stille coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Organostannane (R'-SnBu₃) | R' Group | Product | Typical Yield (%) |
| 1 | Tributyl(phenyl)stannane | Phenyl | 2-Phenylselenophene | 75-90 |
| 2 | Tributyl(vinyl)stannane | Vinyl | 2-Vinylselenophene | 70-85 |
| 3 | 2-(Tributylstannyl)thiophene | 2-Thienyl | 2,2'-Biselenophene | 80-95 |
| 4 | 2-(Tributylstannyl)furan | 2-Furyl | 2-(2-Furyl)selenophene | 70-88 |
| 5 | Tributyl(4-methoxyphenyl)stannane | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)selenophene | 78-92 |
| 6 | Tributyl(3-pyridyl)stannane | 3-Pyridyl | 2-(3-Pyridyl)selenophene | 65-80 |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst is sensitive to oxygen.
-
Increase the amount of organostannane to 1.5-2.0 equivalents.
-
Vary the palladium catalyst and ligand. Other common catalysts include Pd₂(dba)₃ with a phosphine ligand such as P(t-Bu)₃ or P(o-tol)₃.
-
Increase the reaction temperature or time.
-
The addition of a fluoride source, such as cesium fluoride (CsF), can sometimes enhance the rate of transmetalation.[4][5]
-
-
Formation of Homocoupled Product:
-
This side reaction can be minimized by the slow addition of the organostannane to the reaction mixture.
-
Lowering the reaction temperature may also reduce the rate of homocoupling.
-
-
Difficulty in Removing Tin Byproducts:
-
Thorough stirring with aqueous KF is crucial.
-
Multiple extractions and washes may be necessary.
-
Purification by flash chromatography on silica gel is generally effective in separating the desired product from residual tin compounds.
-
Conclusion
The Stille coupling of this compound is a highly effective method for the synthesis of a variety of 2-substituted selenophenes. The reaction is tolerant of many functional groups and can be performed under relatively mild conditions. By carefully controlling the reaction parameters, high yields of the desired C-C coupled products can be achieved. These protocols and application notes provide a solid foundation for researchers and drug development professionals to utilize this powerful synthetic transformation in their work.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Iodoselenophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-iodoselenophene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
Issue 1: Low yield after purification.
| Question | Possible Cause | Suggested Solution |
| Why is my final yield of this compound significantly lower than expected after column chromatography? | Compound is still on the column: The chosen eluent system may be too non-polar to effectively move the product down the column. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1][2][3] - Monitor the elution process using Thin Layer Chromatography (TLC) to ensure all the product has been eluted.[2] |
| Co-elution with impurities: An impurity with a similar polarity to this compound may be eluting along with it, leading to impure fractions that are discarded, thus lowering the overall yield of pure product. | - Optimize the eluent system using TLC to achieve better separation between your product and the impurity. Aim for a retention factor (Rf) of 0.2-0.3 for this compound.[1] - Consider using a different solvent system. For instance, a mixture of hexane and dichloromethane could offer different selectivity.[3] | |
| Decomposition on silica gel: Selenophene derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). - Alternatively, use a less acidic stationary phase such as neutral alumina.[4] | |
| My yield is very low after recrystallization. What could be the reason? | Inappropriate solvent choice: The solvent may be too good at dissolving this compound even at low temperatures, preventing efficient crystallization. | - Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] - If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy.[5][6] |
| Using too much solvent: An excessive amount of solvent will keep the product dissolved even after cooling. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] | |
| Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to isolate. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[5] |
Issue 2: Product is not pure after purification.
| Question | Possible Cause | Suggested Solution |
| My this compound is contaminated with starting material (selenophene) after column chromatography. How can I improve the separation? | Eluent is too polar: A highly polar eluent will move both the product and the less polar starting material down the column too quickly, resulting in poor separation. | - Start with a less polar eluent system (e.g., pure hexane) and gradually increase the polarity. This will allow the less polar selenophene to elute first, followed by the more polar this compound.[2][7] |
| I suspect my product is contaminated with di-iodinated species (e.g., 2,5-diiodoselenophene). How can I remove it? | Similar polarity: Di-iodinated byproducts can have polarities very close to the mono-iodinated product, making separation by column chromatography challenging. | - Careful optimization of the eluent system is crucial. A shallow gradient of a less polar solvent system (e.g., increasing amounts of ethyl acetate in hexane) might be effective.[8] - Recrystallization may be a more effective method for removing di-iodinated impurities, as they often have different solubilities and crystal lattice energies.[8] |
| My purified product shows signs of decomposition (discoloration, presence of elemental selenium). What is happening? | Instability of the compound: Iodo-heterocycles can be sensitive to light, air, and acid. | - Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. - As mentioned before, if using column chromatography, consider deactivating the silica gel or using neutral alumina.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants can include:
-
Unreacted starting material: Selenophene.
-
Over-iodinated products: Such as 2,5-diiodoselenophene.[8]
-
Reagents and byproducts: Residual iodinating agents (e.g., N-iodosuccinimide, iodine) and their byproducts.
-
Solvent residues: From the reaction and workup.
Q2: How can I identify the impurities in my crude sample?
A2: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR can help identify the presence of starting materials and byproducts by comparing the spectra of the crude product with that of the pure compound and known impurities.[9][10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them based on their mass-to-charge ratio and fragmentation patterns.[13][14][15]
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your crude mixture and to get a preliminary idea of their polarities.
Q3: What is a good starting point for a column chromatography eluent system?
A3: A good starting point for non-polar to moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[1][3][4] Begin with a low polarity mixture (e.g., 1-5% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.[2] The goal is to have the this compound spot move with an Rf value of approximately 0.2-0.3.[1]
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: For iodo-aromatic compounds, suitable recrystallization solvents are often non-polar or moderately polar organic solvents.[8] You should experimentally determine the best solvent or solvent pair. Good candidates to test include:
-
Single solvents: Hexane, ethanol, methanol, or toluene.[8]
-
Two-solvent systems: Ethanol/water, or dichloromethane/hexane.[5][6]
Q5: How can I prevent my this compound from decomposing during storage?
A5: To ensure the stability of your purified product, it is recommended to:
-
Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Store it at a low temperature, preferably in a refrigerator or freezer.
Quantitative Data Summary
The following tables provide a general overview of typical parameters for the purification of iodo-aromatic and heterocyclic compounds, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Column Chromatography Parameters for Iodo-Aromatic Compounds
| Parameter | Typical Values/Ranges | Notes |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Neutral alumina can be used for acid-sensitive compounds.[4] |
| Eluent System | Hexane/Ethyl Acetate, Hexane/Dichloromethane | Start with a low polarity and gradually increase.[1][3] |
| Product Rf | 0.2 - 0.3 | Optimal for good separation.[1] |
| Loading | 1:20 to 1:50 (crude material to silica gel by weight) | Higher ratio for more difficult separations.[4] |
Table 2: Recrystallization Solvent Systems for Aromatic Compounds
| Solvent/System | Compound Polarity Suitability | Notes |
| Hexane | Non-polar | Good for non-polar compounds. |
| Ethanol/Methanol | Moderately polar | Often used for compounds with some polarity.[8] |
| Toluene | Non-polar to moderately polar | Higher boiling point can aid in dissolving less soluble compounds.[8] |
| Ethanol/Water | Moderately polar | A common two-solvent system where water acts as the anti-solvent.[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude this compound
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf of 0.2-0.3 and good separation from impurities.
-
Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be evaporated after loading. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution (if necessary): If separation is not optimal, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, test solvent pairs.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 9. research.rice.edu [research.rice.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. researchgate.net [researchgate.net]
- 14. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 15. Analysis of Thiophene in Benzene by GC-FPD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Iodoselenophene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-iodoselenophene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not getting any product in my Suzuki coupling reaction with this compound. What are the most critical factors to check?
A1: If you are not observing any product formation, consider the following critical factors:
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Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[1] Catalyst deactivation can lead to complete reaction failure.
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Oxygen Contamination: The presence of oxygen can poison the palladium catalyst.[2] It is crucial to thoroughly degas your solvent and reaction mixture and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Purity of Reagents: Verify the purity of your this compound, boronic acid, base, and solvent. Impurities can interfere with the catalytic cycle.
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Base Strength and Solubility: The base is essential for the transmetalation step.[3] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄) and that it has at least partial solubility in the reaction medium. The presence of water can often help dissolve inorganic bases.[1]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yields in Suzuki coupling of this compound can stem from several issues:
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly impact the yield. Refer to the data tables below for recommended starting conditions and optimization parameters.
-
Side Reactions: The primary competing side reactions are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[1] To minimize these:
-
Ensure rigorous degassing to prevent oxygen-induced homocoupling.
-
Use anhydrous solvents if protodeboronation is suspected, although a small amount of water is often necessary to activate the boronic acid and dissolve the base.[4]
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Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester).
-
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, consider increasing the temperature or adding a fresh portion of the catalyst.
Q3: I am observing significant amounts of homocoupled product (biphenyl from my boronic acid). How can I prevent this?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen which can lead to the formation of Pd(II) species that facilitate this pathway.[1] To suppress homocoupling:
-
Rigorous Degassing: This is the most critical step. Degas your solvent and the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Ligand Choice: Bulky electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
Q4: What is the recommended starting point for optimizing the Suzuki coupling of this compound?
A4: A reliable set of starting conditions for the Suzuki coupling of this compound with an arylboronic acid is based on the work of Prediger et al. (2006):
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Base: K₂CO₃ (Potassium carbonate) in water
-
Solvent: DME (1,2-Dimethoxyethane)
This system has been shown to provide good yields under mild conditions for a variety of arylboronic acids.[5] From here, you can optimize by screening different catalysts, ligands, bases, and solvents as detailed in the tables below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst.- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). |
| Oxygen contamination | - Thoroughly degas the solvent and reaction mixture with an inert gas.- Maintain a positive pressure of inert gas throughout the reaction. | |
| Impure reagents | - Check the purity of all starting materials and purify if necessary. | |
| Low Yield | Suboptimal reaction conditions | - Screen different catalysts, ligands, bases, and solvents (see Data Tables).- Optimize the reaction temperature and time. |
| Protodeboronation of boronic acid | - Use a more stable boronic acid derivative (e.g., pinacol ester).- Minimize the amount of water in the reaction, but be aware that some water may be necessary. | |
| Incomplete reaction | - Monitor the reaction by TLC or GC-MS.- If the reaction stalls, try increasing the temperature or adding more catalyst. | |
| Homocoupling of Boronic Acid | Presence of oxygen | - Ensure rigorous degassing of the reaction mixture. |
| Inefficient catalyst system | - Try a different palladium source or ligand. Bulky, electron-rich ligands can be beneficial. | |
| Difficulty in Product Purification | Unreacted starting materials | - Optimize the stoichiometry of your reactants. A slight excess of the boronic acid is common. |
| Catalyst residues | - Use appropriate purification techniques such as column chromatography or filtration through a pad of Celite®. |
Data Presentation: Optimizing Reaction Parameters
Table 1: Comparison of Common Palladium Catalysts
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(OAc)₂ | 1 - 5 | Air-stable, relatively inexpensive.[1] | Requires in-situ reduction to active Pd(0). |
| Pd(PPh₃)₄ | 1 - 5 | A Pd(0) source, often highly active. | Air-sensitive, can be more expensive. |
| PdCl₂(dppf) | 1 - 3 | Often effective for challenging substrates. | Can be more expensive. |
| Pd₂(dba)₃ | 1 - 3 | A good source of Pd(0) when used with a ligand. | Can be unstable on storage. |
Table 2: Comparison of Common Bases
| Base | Equivalents | Strength | Key Considerations |
| K₂CO₃ | 2 - 3 | Moderate | Often used with water as a co-solvent to aid dissolution. A good starting point for this compound.[5] |
| K₃PO₄ | 2 - 3 | Strong | Effective for less reactive aryl chlorides and can be used under anhydrous conditions, though a small amount of water may be beneficial.[4] |
| Cs₂CO₃ | 2 - 3 | Strong | Highly effective but more expensive. |
| NaOH | 2 - 3 | Strong | Can be effective but may promote side reactions with sensitive functional groups. |
Table 3: Comparison of Common Solvents
| Solvent | Key Properties | Common Co-solvents |
| DME | Ethereal, polar aprotic | Water |
| Toluene | Aromatic, nonpolar | Water, Ethanol |
| Dioxane | Ethereal, polar aprotic | Water |
| THF | Ethereal, polar aprotic | Water |
| DMF | Polar aprotic | Water |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Solvent Addition:
-
Degas the chosen solvent (e.g., DME) and water by bubbling an inert gas through them for at least 30 minutes.
-
Add the degassed solvent and water (e.g., in a 4:1 ratio) to the reaction flask via a syringe.
-
-
Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and, if applicable, the ligand (e.g., PPh₃, 0.04 equiv.) to the reaction mixture under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
Caption: A troubleshooting decision tree for Suzuki coupling reactions.
References
Stability and storage conditions for 2-iodoselenophene
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of 2-iodoselenophene, along with troubleshooting advice for its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to light, air, and moisture. Improper storage can lead to degradation and affect experimental outcomes.
Q2: Is this compound sensitive to light and air?
A2: Yes, this compound is known to be light-sensitive and can degrade upon exposure to air. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to store it in amber vials or containers wrapped in aluminum foil to protect it from light.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in color, often darkening to a brown or black hue. The formation of insoluble particulates can also be a sign of decomposition. If degradation is suspected, it is advisable to purify the compound before use or acquire a fresh batch.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored in contact with strong oxidizing agents, strong bases, or strong reducing agents, as these can cause vigorous and potentially hazardous reactions.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down potential decomposition pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light (use amber vials or wrap in foil) | Minimizes light-induced degradation. |
| Moisture | Keep in a dry, tightly sealed container | The compound is hygroscopic and can react with water. |
| Purity | Use high-purity material and purify if necessary | Impurities can catalyze decomposition. |
Troubleshooting Guide for Experimental Use
A common application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for the synthesis of 2-arylselenophenes.[1][2]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed DME (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture at 80 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a pre-catalyst or a different palladium source (e.g., Pd(PPh₃)₄). |
| Poor quality of this compound | Use freshly purified this compound. Degradation can inhibit the reaction. | |
| Insufficiently degassed solvents/reagents | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere to prevent oxygen from deactivating the catalyst. | |
| Ineffective base | Ensure the base is finely powdered and dry. Consider using a different base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Improve degassing procedures. The presence of Pd(II) species and oxygen can promote the homocoupling of the boronic acid.[3] |
| Premature degradation of the boronic acid | Use fresh, high-quality boronic acid. Some boronic acids have limited stability. | |
| Incomplete Reaction | Steric hindrance | If either coupling partner is sterically hindered, a longer reaction time, higher temperature, or a more active catalyst system (e.g., using bulky phosphine ligands like SPhos or XPhos) may be required. |
| Low reaction temperature | Gradually increase the reaction temperature, but be mindful of potential decomposition of starting materials or products. | |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the eluent system for column chromatography. Sometimes, recrystallization of the product can be an effective purification method. |
Visual Guides
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
References
Technical Support Center: Synthesis of 2-Iodoselenophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-iodoselenophene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction has been allowed to proceed for a sufficient amount of time by monitoring its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The purity of the starting materials is also crucial; ensure your selenophene is pure and the iodinating agent has not degraded. The reaction conditions, particularly temperature, should be carefully controlled, as side reactions may be favored at elevated temperatures. Finally, product loss during workup and purification is a frequent cause of low yields. Optimize your extraction and chromatography procedures to minimize such losses.
Q2: I am observing a significant amount of a di-iodinated byproduct. How can I suppress its formation?
A2: The formation of 2,5-diiodoselenophene is a common side reaction due to the high reactivity of the selenophene ring. To minimize this, carefully control the stoichiometry of the reactants. Use of a 1:1 molar ratio of selenophene to the iodinating agent is recommended. A slow, portion-wise addition of the iodinating agent to the solution of selenophene can also help to maintain a low concentration of the electrophile and favor mono-iodination. Running the reaction at a lower temperature will also decrease the rate of the second iodination.
Q3: How can I effectively separate this compound from the unreacted starting material and the 2,5-diiodoselenophene byproduct?
A3: Purification can typically be achieved by column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane, is usually effective. The elution order is typically selenophene (least polar), followed by this compound, and then 2,5-diiodoselenophene (most polar). Careful fractionation and monitoring by TLC are essential for obtaining a pure product.
Q4: The reaction mixture has turned a dark color, and I am getting a complex mixture of products. What could be the reason?
A4: A dark coloration and the formation of a complex product mixture often indicate decomposition of the starting material or product. Selenophenes can be sensitive to strongly acidic or oxidizing conditions. If using a method that generates an acid byproduct, consider adding a non-nucleophilic base to the reaction mixture. Also, ensure that the reaction is protected from light, as some organoselenium compounds are light-sensitive.
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method utilizes a mild and selective iodinating agent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve selenophene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.0 eq.) portion-wise over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent.
Protocol 2: Iodination using Iodine and Mercuric Oxide
This is a classic method for the iodination of electron-rich heterocycles.
-
Reaction Setup: In a well-ventilated fume hood, suspend yellow mercuric oxide (HgO) (1.1 eq.) in a suitable solvent like benzene or toluene in a round-bottom flask.
-
Reagent Addition: To this suspension, add a solution of selenophene (1.0 eq.) and iodine (I₂) (1.0 eq.) in the same solvent dropwise with stirring.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change from purple to a pale yellow or colorless solution as the iodine is consumed. Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the mercury salts. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Protocol 1 (NIS) | Protocol 2 (Iodine/HgO) |
| Iodinating Agent | N-Iodosuccinimide | Iodine / Mercuric Oxide |
| Stoichiometry (Selenophene:Iodinating Agent) | 1 : 1 | 1 : 1 (Iodine) |
| Typical Solvent | Dichloromethane (DCM) | Benzene or Toluene |
| Typical Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Reported Yields | Moderate to Good | Moderate to Good |
| Key Side Product | 2,5-diiodoselenophene | 2,5-diiodoselenophene |
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Pathway and Side Reaction
Caption: Desired reaction pathway and common side reaction.
Technical Support Center: Functionalization of 2-Iodoselenophene
Welcome to the technical support center for the functionalization of 2-iodoselenophene. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues and providing clear guidance to overcome low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low in cross-coupling reactions with this compound?
A1: Low yields in cross-coupling reactions involving this compound can stem from several factors. Selenophenes can be sensitive to reaction conditions, and the C-I bond, while reactive, can also participate in side reactions. Common causes include suboptimal reaction parameters (temperature, reaction time), inappropriate choice of catalyst, ligand, or base, and degradation of the starting material or product. Homocoupling of the coupling partner is also a frequent side reaction.[1][2]
Q2: What are the most common side reactions to be aware of when working with this compound?
A2: Besides the desired cross-coupling product, several side reactions can occur. Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) is a significant issue.[2][3] Protodeiodination (replacement of iodine with hydrogen) can also occur, leading to the formation of unsubstituted selenophene. In the case of lithium-halogen exchange, side reactions can include Wurtz-Fittig-type coupling and β-elimination from the butyl halide byproduct.
Q3: How can I effectively purify my functionalized 2-selenophene product?
A3: Purification of functionalized selenophenes typically involves standard chromatographic techniques. Flash chromatography on silica gel is a common method. For Stille coupling reactions, removal of toxic organotin byproducts is crucial. This can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can then be removed by filtration through Celite.[3][4] Alternatively, filtration through silica gel with an eluent containing a small amount of triethylamine can also effectively remove tin residues.[3][4]
Q4: Are there any stability concerns with this compound or its derivatives?
A4: Selenophenes are generally less stable than their thiophene analogs. They can be sensitive to strong acids, oxidizing agents, and prolonged exposure to light and air. It is advisable to store this compound and its derivatives under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation.
Troubleshooting Guides
Suzuki Coupling
Low yields in the Suzuki coupling of this compound are a common challenge. This guide provides a systematic approach to identify and resolve potential issues.
Troubleshooting Workflow for Suzuki Coupling
Troubleshooting Suzuki Coupling Issues
| Problem | Possible Cause | Recommended Solution |
| No or low conversion of starting material | Inactive palladium catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| Inappropriate base | Switch to a stronger base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3). The choice of base can be critical for the transmetalation step. | |
| Poor solvent choice | Use a solvent system that ensures the solubility of all reactants, such as a mixture of 1,4-dioxane and water or toluene and water.[5] Ensure solvents are thoroughly degassed. | |
| Formation of significant side products (e.g., homocoupling) | Presence of oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[1] |
| Decomposition of boronic acid | Use fresh, high-purity boronic acid. Protodeboronation can be a significant side reaction, especially at elevated temperatures. Using a slight excess of the boronic acid can sometimes compensate for this. | |
| Incomplete reaction | Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature in increments. Some Suzuki couplings of heteroaryl halides require higher temperatures to proceed to completion. |
| Steric hindrance | For sterically hindered substrates, consider using bulkier phosphine ligands (e.g., Buchwald-type ligands) which can promote oxidative addition and reductive elimination.[6] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between this compound and terminal alkynes. However, achieving high yields requires careful control of the reaction conditions.
Troubleshooting Workflow for Sonogashira Coupling
Troubleshooting Sonogashira Coupling Issues
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive catalysts | Use fresh palladium and copper(I) iodide catalysts. The quality of the CuI is particularly important. |
| Inappropriate base or solvent | Use a suitable amine base such as triethylamine or diisopropylamine, which often also serves as the solvent. Ensure the amine is dry and freshly distilled. Co-solvents like THF or DMF can be beneficial. | |
| Significant formation of alkyne homocoupling product (Glaser coupling) | Presence of oxygen | The reaction must be carried out under strictly anaerobic conditions. Thoroughly degas all solvents and reagents. |
| High catalyst loading | While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling relative to the cross-coupling reaction. | |
| Copper-mediated side reaction | Consider a copper-free Sonogashira protocol.[7][8] These often require a different ligand and base system but can eliminate the Glaser coupling side reaction. | |
| Reaction stalls | Catalyst deactivation | The palladium catalyst can be deactivated over time. Ensure an inert atmosphere is maintained throughout the reaction. |
| Low temperature | While many Sonogashira reactions proceed at room temperature, some substrates may require gentle heating to achieve full conversion. |
Stille Coupling
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, the toxicity of tin compounds and the potential for side reactions necessitate careful execution.
Troubleshooting Workflow for Stille Coupling
Troubleshooting Stille Coupling Issues
| Problem | Possible Cause | Recommended Solution |
| Low conversion | Inefficient catalyst | Use a reliable Pd(0) source such as Pd(PPh3)4 or generate it in situ from a Pd(II) precursor. The choice of phosphine ligand can also be critical. |
| Unreactive organostannane | Ensure the organostannane reagent is pure and has not degraded. The reactivity of the transferable group on the tin reagent is important. | |
| Inappropriate solvent or temperature | Use anhydrous and degassed solvents such as toluene, DMF, or THF. Many Stille couplings require elevated temperatures (80-110 °C) to proceed efficiently. | |
| Homocoupling of the organostannane | Oxygen in the reaction mixture | Maintain a strict inert atmosphere throughout the reaction.[2] |
| Catalyst-mediated side reaction | The palladium catalyst can sometimes promote the homocoupling of the organostannane. Optimizing the catalyst and ligand may help to suppress this side reaction. | |
| Difficulty in purification | Residual tin byproducts | During workup, wash the organic phase with a saturated aqueous solution of KF to precipitate tributyltin fluoride.[3][4] Column chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, is also effective for removing tin residues.[3][4] |
Lithium-Halogen Exchange
Lithium-halogen exchange on this compound provides a powerful method for generating a nucleophilic 2-selenienyllithium species, which can then be reacted with various electrophiles. This reaction is typically very fast, even at low temperatures.
Troubleshooting Workflow for Lithium-Halogen Exchange
Troubleshooting Lithium-Halogen Exchange Issues
| Problem | Possible Cause | Recommended Solution |
| Recovery of starting material (this compound) | Incomplete lithium-halogen exchange | Ensure strictly anhydrous conditions, as organolithium reagents are highly sensitive to moisture. Use freshly titrated n-butyllithium (n-BuLi). The exchange is very fast, so short reaction times at low temperatures (e.g., -78 °C) are usually sufficient.[9] |
| Formation of n-butylselenophene | Reaction of the 2-selenienyllithium with n-butyl iodide (formed as a byproduct) | This is a known side reaction. Minimize it by keeping the reaction temperature very low and adding the electrophile as soon as the lithium-halogen exchange is complete. |
| Low yield of the desired product after quenching | Unreactive electrophile | Ensure that the chosen electrophile is sufficiently reactive to react with the 2-selenienyllithium intermediate at low temperatures. |
| Decomposition of the organolithium intermediate | The 2-selenienyllithium intermediate may not be stable at higher temperatures. It is crucial to add the electrophile at low temperature and only then allow the reaction to warm to room temperature. | |
| Formation of unsubstituted selenophene | Protonation of the organolithium intermediate during workup | Quench the reaction at low temperature with the electrophile, and then carefully quench any remaining organolithium species with a proton source like saturated aqueous ammonium chloride before warming to room temperature. |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of this compound
| Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)2 (2) | K2CO3 | DME/H2O | 80 | 2 | 92 | [10][11] |
| 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | K2CO3 | DME/H2O | 80 | 2 | 95 | [10][11] |
| 4-Chlorophenylboronic acid | Pd(OAc)2 (2) | K2CO3 | DME/H2O | 80 | 2 | 89 | [10][11] |
| 4-Formylphenylboronic acid | Pd(OAc)2 (2) | K2CO3 | DME/H2O | 80 | 3 | 85 | [10][11] |
| 2-Thienylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/Toluene/H2O | 90 | 3 | 88 | [12] |
Table 2: Representative Conditions for Sonogashira Coupling of 3-Iodoselenophenes*
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl2(PPh3)2 (3) | CuI (3) | Et3N | DMF | RT | 12 | 65 | [12] |
| Trimethylsilylacetylene | Pd(PPh3)4 (5) | CuI (10) | Et3N | THF | RT | 6 | 78 | N/A |
| 1-Hexyne | PdCl2(PPh3)2 (3) | CuI (5) | DIPA | Toluene | 50 | 8 | 72 | N/A |
*Data for 3-iodoselenophene is presented as a close proxy due to limited specific data for this compound in the search results.
Table 3: Representative Conditions for Stille Coupling of Aryl Halides with Organostannanes
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Tributylstannyl)thiophene | Pd(PPh3)4 (2) | - | Toluene | 110 | 16 | 95 | N/A |
| Vinyltributyltin | Pd2(dba)3 (1) | P(o-tol)3 (4) | THF | 60 | 12 | 88 | N/A |
| Phenyltributyltin | Pd(PPh3)4 (5) | - | DMF | 95 | 12 | 67 | [13] |
*General conditions are presented due to a lack of specific tabulated data for this compound in the search results.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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Palladium(II) acetate (Pd(OAc)2, 2 mol%)
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Potassium carbonate (K2CO3, 2 equivalents)
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1,2-Dimethoxyethane (DME)
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Deionized water
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Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed DME (5 mL) and degassed water (1 mL) to the flask via syringe.
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Add palladium(II) acetate (0.02 mmol) to the reaction mixture.
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Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylselenophene.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
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Terminal alkyne (1.1 equivalents)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 3 mol%)
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Copper(I) iodide (CuI, 3 mol%)
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Triethylamine (Et3N)
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N,N-Dimethylformamide (DMF)
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Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
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Add degassed DMF (5 mL) and degassed triethylamine (2 mL) via syringe.
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Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture at room temperature.
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Stir the reaction at room temperature for 12 hours or until completion as indicated by TLC analysis.
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Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography on silica gel to yield the 2-alkynylselenophene.
Protocol 3: Lithium-Halogen Exchange and Quenching of this compound
Materials:
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This compound
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n-Butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes)
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Electrophile (e.g., benzaldehyde, 1.2 equivalents)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl)
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Argon or Nitrogen gas
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 30 minutes.
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Add a solution of the electrophile (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
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Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.
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Extract the aqueous layer with diethyl ether (3 x 15 mL).
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Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Handling and safety precautions for 2-iodoselenophene
This technical support center provides guidance on the safe handling, storage, disposal, and use of 2-iodoselenophene for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary hazards?
This compound is a heterocyclic aromatic compound containing a selenophene ring substituted with an iodine atom. It is primarily used as a building block in organic synthesis. While specific toxicity data for this compound is limited, organoselenium compounds are generally considered to be toxic.[1] The primary hazards are expected to be:
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Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Selenium compounds can cause nervousness, convulsions, and drowsiness.[1]
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Irritation: Causes skin and eye irritation.[2]
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Stench: May have an unpleasant odor.[2]
What are the proper storage conditions for this compound?
To ensure the stability and safety of this compound, it should be stored under the following conditions:
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2][3]
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Container: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
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Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[2][3]
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Light Sensitivity: Protect from light.
What personal protective equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is crucial when working with this compound. The following should be considered the minimum requirement:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A lab coat is mandatory.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[3]
What is the correct procedure for disposing of this compound waste?
Dispose of contents and container to an approved waste disposal plant.[2] Do not release into the environment.[3] All waste materials should be collected in a suitable, closed container and handled as hazardous waste according to institutional and local regulations.
What should I do in case of accidental exposure to this compound?
Immediate action is critical in case of exposure:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
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Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[2][3]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3]
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Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[2][3]
Troubleshooting Guides
Troubleshooting a Suzuki Cross-Coupling Reaction with this compound
The Suzuki cross-coupling reaction is a common application for this compound, used to form carbon-carbon bonds.[4][5] Below are some common issues and troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low conversion of starting material | Inactive catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a different type of palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand).[6] |
| Poorly degassed reaction mixture | Oxygen can deactivate the palladium catalyst. Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] | |
| Incorrect base or solvent | The choice of base and solvent is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like DME, THF, or dioxane with water are often used.[4][5][6] Optimize the base and solvent system for your specific substrates. | |
| Formation of homocoupling byproducts | Presence of oxygen | Improved degassing can reduce homocoupling of the boronic acid partner.[7] |
| Catalyst decomposition | High reaction temperatures or prolonged reaction times can lead to catalyst decomposition and side reactions. Try lowering the temperature or reducing the reaction time. | |
| Difficulty in product purification | Co-elution with byproducts | If the desired product co-elutes with byproducts (e.g., homocoupled boronic acid), try a different solvent system for chromatography or consider recrystallization. |
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of DME and water).
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Reaction: Stir the mixture at the desired temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction involving this compound.
Caption: A troubleshooting guide for low yield in a Suzuki cross-coupling reaction with this compound.
References
Technical Support Center: Palladium Catalyst Removal in 2-Iodoselenophene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reactions involving 2-iodoselenophene.
Troubleshooting Guide
Researchers may encounter several challenges during the removal of residual palladium from reactions involving this compound. This guide provides a systematic approach to identify and resolve common issues.
Problem 1: Incomplete Palladium Removal
Symptom: Palladium levels in the final product remain above the desired limit (e.g., >10 ppm) after purification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Scavenger Amount | Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5-10 equivalents, but this may need to be optimized. |
| Suboptimal Scavenging Time or Temperature | Increase the stirring time (e.g., from 1-2 hours to overnight) and/or gently heat the mixture (e.g., to 40-60 °C) to improve scavenging kinetics.[1] |
| Incorrect Scavenger Choice | The choice of scavenger is critical. Thiol-based silica scavengers (e.g., SiliaMetS Thiol) and macroporous trimercaptotriazine (MP-TMT) are often effective for palladium removal.[2][3] If one type is ineffective, screen other types, including activated carbon. |
| Solvent Effects | The solvent can significantly impact scavenger efficiency. Polar aprotic solvents like DMF have been shown to be effective in some cases.[2] Consider solvent exchange to a more suitable medium for scavenging if necessary. |
| Palladium in a Highly Stable Complex | The palladium may be in a form that is not readily scavenged. Consider a pre-treatment step, such as the addition of a small amount of a weakly coordinating ligand, to facilitate palladium capture. |
Problem 2: Low Product Recovery
Symptom: Significant loss of the desired 2-substituted selenophene product after the scavenging step.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product Adsorption onto Scavenger | This is a known issue, particularly with activated carbon which can non-selectively adsorb organic molecules.[2] Reduce the amount of scavenger used or switch to a more selective scavenger like a functionalized silica resin. |
| Interaction of Selenophene with Scavenger | The selenium atom in the selenophene ring may have an affinity for the scavenger material, especially thiol-based scavengers. Screen a variety of scavengers with different functional groups to find one that is selective for palladium over your product. |
| Product Precipitation with Scavenger | Changes in the reaction mixture upon addition of the scavenger (e.g., solvent polarity) could cause the product to precipitate along with the scavenger. Ensure the product remains fully dissolved during the scavenging process. |
| Mechanical Loss during Filtration | Fine scavenger particles can be difficult to filter, leading to product loss. Use a filtration aid like Celite® or consider using scavenger cartridges for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reactions?
A1: The most common methods include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to the palladium, allowing it to be filtered off. Common scavengers include functionalized silica (e.g., with thiol or amine groups), activated carbon, and functionalized polymers (e.g., MP-TMT).[4]
-
Chromatography: Passing the reaction mixture through a silica gel or alumina column can effectively remove palladium residues.
-
Crystallization: Recrystallization of the final product can leave palladium impurities behind in the mother liquor.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be effective.
Q2: Are there any specific challenges when removing palladium from reactions with this compound?
A2: Yes, the presence of the selenium atom in the selenophene ring introduces a potential complication. Selenium, being a soft Lewis base, could potentially interact with soft Lewis acidic scavenger sites (like thiols) or the palladium itself, potentially competing with the desired scavenging interaction. This could lead to either reduced scavenging efficiency or non-specific binding of the selenophene-containing product to the scavenger, resulting in yield loss. Careful selection and screening of scavengers are therefore crucial.
Q3: How do I choose the right scavenger for my reaction?
A3: A screening approach is highly recommended.[1] Test a small panel of scavengers with different functional groups (e.g., thiol, amine, triamine, TMT) and backbones (silica, polystyrene) in parallel on a small scale. Analyze the supernatant for both residual palladium and product concentration to determine the most effective and selective scavenger for your specific system.
Q4: How much scavenger should I use?
A4: The optimal amount of scavenger depends on the palladium concentration and the capacity of the scavenger. A good starting point is to use a stoichiometric excess relative to the palladium catalyst, typically in the range of 5 to 20 weight percent of the crude product mass.[4] This should be optimized to minimize cost and potential product loss.
Q5: What are the typical reaction conditions for scavenging?
A5: Scavenging is often performed at room temperature with stirring for a period of 1 to 24 hours. In some cases, gentle heating (e.g., 40-60 °C) can improve the rate and efficiency of palladium removal.[1] The optimal conditions should be determined experimentally.
Quantitative Data on Scavenger Performance
The following table summarizes representative data on the efficiency of common palladium scavengers from the literature. Note that these results are not specific to this compound reactions but provide a general indication of scavenger performance.
| Scavenger | Reaction Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol | Buchwald-Hartwig Amination | >1,300 | 2 | 50 wt%, 35°C, 17 h | [2] |
| MP-TMT | Suzuki Coupling | ~800 | <10 | 5 equivalents, RT | [4] |
| SEM26 | Palladium Catalysis | 1500 | <20 | >100 wt%, batch slurry | [1] |
| Activated Carbon | Not Specified | Not Specified | Can achieve low ppm levels | Varies | [4][5] |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
-
Preparation: In separate vials, dissolve a known amount of the crude reaction mixture containing the 2-substituted selenophene product and residual palladium in a suitable solvent.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon) at a specific loading (e.g., 10 wt% relative to the crude product). Include a control vial with no scavenger.
-
Agitation: Stir the vials at room temperature for a set period (e.g., 4 hours).
-
Sampling and Analysis: Take an aliquot from each vial, filter, and analyze the supernatant for:
-
Residual palladium concentration (e.g., by ICP-MS).
-
Product concentration (e.g., by HPLC or UPLC) to assess for product loss.[1]
-
-
Optimization: For the most promising scavenger(s), further optimize the scavenger loading, reaction time, and temperature to achieve the desired palladium removal with minimal product loss.
Protocol 2: Bulk Palladium Removal with a Thiol-Based Silica Scavenger
-
Dissolution: Dissolve the crude product from the this compound reaction in an appropriate solvent in a reaction vessel.
-
Scavenger Addition: Add the selected thiol-based silica scavenger (e.g., 5-15 wt%) to the solution.
-
Scavenging: Stir the mixture at the optimized temperature (e.g., room temperature or 40 °C) for the determined time (e.g., 2-16 hours).
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium to confirm that the desired purity has been achieved.
Visualizations
Caption: Experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Preventing decomposition of 2-iodoselenophene during reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling 2-iodoselenophene and preventing its decomposition during chemical reactions. While this compound is a valuable synthetic intermediate, its stability can be a concern.[1] This resource is structured to address common issues through frequently asked questions and a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: Proper storage is critical. Organoiodine compounds are known for the lability of the carbon-iodine bond, and selenium heterocycles can be less stable than their sulfur counterparts.[2][3] To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light by using amber vials or wrapping the container in aluminum foil, and kept at a low temperature (refrigerated or frozen).
Q2: What are the visual signs of this compound decomposition?
A2: Pure this compound is typically a colorless or pale-yellow compound.[4] Visual indicators of decomposition include a significant darkening of the material to yellow or brown, and more notably, the formation of a black or dark red precipitate. This precipitate is often elemental selenium, a common decomposition product of unstable selenium-containing heterocycles.[5]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, caution is advised. Selenophene derivatives have shown instability under even mildly acidic conditions, which can lead to ring-opening and the extrusion of elemental selenium.[5] While many cross-coupling reactions use a base (e.g., K₂CO₃, Et₃N), it is crucial to select the base and reaction conditions carefully to avoid unintended degradation of the starting material.[6][7] Strong acids should generally be avoided.
Q4: Can I purify this compound if it shows signs of decomposition?
A4: Purification is possible but should be done carefully. Column chromatography on silica gel is a common method, but prolonged exposure to silica (which can be slightly acidic) may cause further degradation. It is recommended to use a neutral support like deactivated silica or alumina, run the chromatography quickly, and use non-polar solvents. Distillation under reduced pressure is another option, but thermal stress should be minimized.
Troubleshooting Guide for Reactions
This section addresses specific problems that may be encountered when using this compound in reactions, such as palladium-catalyzed cross-coupling.[8]
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark grey or black shortly after adding the catalyst. | 1. Decomposition of this compound: The reaction conditions (e.g., temperature, air exposure) may be too harsh, causing the compound to degrade and release elemental selenium.[5] 2. Palladium Catalyst Decomposition: The palladium catalyst (e.g., Pd(OAc)₂) may have been reduced to palladium black (Pd(0)), especially at elevated temperatures or if the ligand is unstable. | 1. Control Reaction Conditions: • Rigorously degas all solvents and reagents before use. • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. • Shield the reaction from light by wrapping the flask in aluminum foil. • Attempt the reaction at a lower temperature. Many Suzuki and Sonogashira couplings can proceed effectively at room temperature.[6][7] 2. Optimize Catalyst System: • Use fresh, high-purity catalyst and ligands. • Ensure the correct stoichiometry of ligand to palladium is used to maintain a stable catalytic complex. |
| Starting material is consumed (per TLC/GC-MS), but the desired product yield is low with many unidentified byproducts. | 1. Homocoupling or Other Side Reactions: The C-I bond is reactive and can lead to undesired pathways, such as the homocoupling of this compound.[9] 2. Instability of the Product: The newly formed selenophene derivative may also be unstable under the reaction or workup conditions. | 1. Adjust Reaction Parameters: • Lower the reaction temperature to improve selectivity. • Slowly add one of the coupling partners to maintain its low concentration, disfavoring side reactions. • Screen different catalysts, ligands, and solvent systems.[10] 2. Gentle Workup: • Use a mild aqueous workup, avoiding strong acids. • Minimize the time the product spends in the purification stage (e.g., chromatography). |
| The reaction is sluggish or does not proceed to completion. | 1. Catalyst Inactivation: Impurities (oxygen, water, etc.) can poison the catalyst. 2. Insufficient Reactivity: The chosen conditions (temperature, base, catalyst) may not be sufficient to drive the reaction forward. | 1. Ensure Reagent Purity: • Use anhydrous, degassed solvents. • Use high-purity reagents. 2. Increase Reactivity (Cautiously): • Screen a stronger base or a different solvent system. • If necessary, incrementally increase the temperature while monitoring for signs of decomposition. • Consider a more active catalyst system (e.g., different phosphine ligands for Pd).[11] |
Experimental Protocols and Visual Guides
Best-Practice Protocol: Suzuki Cross-Coupling
This protocol for coupling this compound with an arylboronic acid incorporates measures to prevent decomposition, based on established methods.[7][8]
-
Degassing: Place this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a round-bottom flask equipped with a magnetic stir bar. Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., DME/H₂O) via syringe. A typical ratio is 4:1.
-
Reaction: Wrap the flask in aluminum foil to protect it from light. Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) while monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product promptly via flash column chromatography using a deactivated silica gel.
Diagrams of Key Processes
Caption: Potential decomposition pathways for this compound.
References
- 1. This compound | 37686-36-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 4. Selenophene - Wikipedia [en.wikipedia.org]
- 5. On the stability of 2-aminoselenophene-3-carboxylates: potential dual-acting selenium-containing allosteric enhancers of A1 adenosine receptor binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Iodoselenophene Cross-Coupling
Welcome to the technical support center for troubleshooting 2-iodoselenophene cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki, Stille, and Sonogashira coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes?
A1: Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Base Incompatibility: The chosen base may not be optimal for the reaction, or it may be of poor quality. The solubility of the base can also play a crucial role.[1]
-
Poor Quality Reagents: The this compound or the boronic acid reagent may have degraded. Boronic acids, in particular, can be prone to decomposition.[2]
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction in Suzuki couplings, which consumes the starting material and reduces the yield of the desired cross-coupled product.[2]
-
Sub-optimal Solvent System: The solvent system may not be suitable for both the organic and aqueous phases, hindering the reaction. A common system for this reaction is a mixture of DME and water.[3][4][5]
Q2: I am observing significant homocoupling of my organotin reagent in a Stille coupling with this compound. How can I minimize this?
A2: Homocoupling of the organostannane is a major side reaction in Stille couplings.[6][7] To minimize this:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote homocoupling.
-
Optimize Ligands: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.
Q3: My Sonogashira coupling of this compound is not proceeding to completion. What should I check?
A3: Incomplete conversion in Sonogashira couplings can be due to several issues:
-
Catalyst Inactivity: Both the palladium and copper catalysts are crucial. Ensure both are of good quality and handled under appropriate conditions.
-
Base Strength and Solubility: An amine base is typically used. Ensure it is sufficiently strong and soluble in the reaction medium to deprotonate the terminal alkyne. The base can also oxidize over time, so using a freshly distilled or opened bottle is recommended.
-
Inadequate Degassing: Oxygen can deactivate the catalysts and lead to side reactions. Thoroughly degas the solvent and reagents.
-
Low Reaction Temperature: For less reactive aryl halides, a higher temperature may be required to drive the oxidative addition step.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-activated catalyst or adding a reducing agent to facilitate the formation of Pd(0). |
| Poor quality of boronic acid | Use a freshly purchased or purified boronic acid. Consider converting the boronic acid to its corresponding boronate ester for improved stability. | |
| Ineffective base | Switch to a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[8] | |
| Presence of oxygen | Degas the solvent and reagents thoroughly by freeze-pump-thaw cycles or by bubbling with an inert gas. Maintain a positive pressure of argon or nitrogen. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Pd(II) precatalyst reduction | The reduction of the Pd(II) precatalyst to Pd(0) can sometimes be initiated by the homocoupling of the boronic acid. Using a Pd(0) source directly may mitigate this.[2] | |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Boronic acid byproducts | Perform an acidic or basic wash during the workup to remove unreacted boronic acid and its byproducts. |
Stille Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Yield | Inactive catalyst | Use a fresh palladium catalyst. Consider using a different palladium source or ligand. |
| Poor quality of organostannane | Use freshly prepared or purified organotin reagent. Organostannanes are generally stable but can degrade over time. | |
| Inefficient transmetalation | Additives like Cu(I) salts can sometimes accelerate the transmetalation step.[9] | |
| Homocoupling of Organostannane | Presence of oxygen | Ensure strictly anaerobic conditions. |
| Radical pathways | This can be promoted by the Pd(0) catalyst. Optimizing the catalyst and ligands may help.[7] | |
| Difficulty in Purification | Toxic tin byproducts | During workup, wash the organic layer with a saturated aqueous solution of KF or filter the crude product through silica gel with an eluent containing triethylamine to remove tin residues.[6] |
| Dehalogenation of this compound | Slow reductive elimination | Using bulkier phosphine ligands can sometimes accelerate reductive elimination and minimize dehalogenation.[10] Changing the solvent from dioxane or DMF to toluene may also reduce dehalogenation.[10] |
Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Yield | Inactive Pd or Cu catalyst | Use fresh, high-purity catalysts. Ensure the Cu(I) source has not been oxidized. |
| Ineffective base | Use a dry, high-quality amine base like triethylamine or diisopropylamine. Distilling the amine before use can be beneficial. | |
| Insufficient degassing | Rigorously degas all solvents and reagents. | |
| Low reaction temperature | For aryl bromides and some iodides, heating may be necessary to facilitate oxidative addition.[1] | |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen | Exclude oxygen from the reaction. |
| Excess copper catalyst | Reduce the amount of the copper co-catalyst. | |
| Difficulty in Purification | Catalyst residues | Use appropriate purification techniques, such as column chromatography, to remove metal residues. |
| Polymerization of alkyne | Use a slight excess of the alkyne and control the reaction time to avoid polymerization. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a general procedure for the Suzuki coupling of 2-haloselenophenes.[3][4][5]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of DME (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Stille Coupling of this compound with Vinyltributylstannane
This is a general protocol for Stille coupling that can be adapted for this compound.
Materials:
-
This compound
-
Vinyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add vinyltributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours under an inert atmosphere, monitoring by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture.
-
To remove tin byproducts, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours, then filter the resulting precipitate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of this compound with Phenylacetylene
This is a general protocol for Sonogashira coupling that can be adapted for this compound.[11]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat if the reaction is sluggish, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical yields for the cross-coupling of this compound with various partners. Please note that yields are highly dependent on the specific reaction conditions and the nature of the coupling partners.
Table 1: Suzuki-Miyaura Coupling Yields
| Coupling Partner (Ar-B(OH)₂) | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Phenylselenophene | ~80-95% | [3][4][5] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)selenophene | ~85-98% | [3][4][5] |
| 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)selenophene | ~75-90% | [3][4][5] |
Table 2: Stille Coupling Yields (Representative)
| Coupling Partner (R-SnBu₃) | Product | Yield (%) | Reference |
| Vinyltributylstannane | 2-Vinylselenophene | ~70-85% | General Stille protocols |
| Phenyltributylstannane | 2-Phenylselenophene | ~75-90% | General Stille protocols |
| 2-Thienyltributylstannane | 2-(2-Thienyl)selenophene | ~70-85% | General Stille protocols |
Table 3: Sonogashira Coupling Yields (Representative)
| Coupling Partner (R-C≡CH) | Product | Yield (%) | Reference |
| Phenylacetylene | 2-(Phenylethynyl)selenophene | ~80-95% | General Sonogashira protocols |
| 1-Hexyne | 2-(Hex-1-ynyl)selenophene | ~75-90% | General Sonogashira protocols |
| Trimethylsilylacetylene | 2-(Trimethylsilylethynyl)selenophene | ~85-98% | General Sonogashira protocols |
Visualizations
Caption: General experimental workflow for this compound cross-coupling.
Caption: Logical flowchart for troubleshooting low-yield cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Improving the regioselectivity of reactions with 2-iodoselenophene
Technical Support Center: 2-Iodoselenophene Reactions
Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions with this compound?
A1: Regioselectivity in reactions with substituted selenophenes is a preference for bond formation at one position over others.[1] For a this compound scaffold, the primary competition is typically between the C5 position (via deprotonation or metalation) and the C2 position (where the iodine is). The key factors are:
-
Electronic Effects: The selenium atom influences the electron density of the ring. The positions adjacent to the heteroatom (C2 and C5) are generally more reactive. The nature of substituents on the coupling partner (electron-donating or electron-withdrawing) can also affect the reaction's outcome.[2][3]
-
Steric Hindrance: Bulky substituents on the coupling partner or bulky ligands on the catalyst can prevent reaction at a sterically congested site, thereby directing the reaction to a less hindered position.[2]
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system plays a crucial role. For instance, in Suzuki couplings, different palladium catalysts and phosphine ligands can exhibit different selectivities.[4][5]
-
Nature of the Halogen: While the topic is this compound, it's noteworthy that the reactivity and selectivity can differ compared to 2-bromoselenophene, with the C-I bond being more reactive in oxidative addition steps.
Q2: I am observing a mixture of 2,5-disubstituted and 2-monosubstituted selenophene in my Suzuki reaction. How can I favor the monosubstituted product?
A2: Achieving selective monosubstitution on a di-halogenated substrate, or preventing further reaction at the C5 position of a monosubstituted one, requires careful control of reaction conditions. To favor the 2-monosubstituted product:
-
Stoichiometry: Use a slight deficiency or an equimolar amount (1.0 equivalent) of the boronic acid. This minimizes the chance of a second coupling event.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the disubstituted product form. Lowering the reaction temperature can also slow down the second coupling reaction more significantly than the first.
-
Catalyst and Ligand: Use a less active catalyst system or a bulky ligand that may disfavor the second coupling due to increased steric hindrance.
Q3: Can I achieve C3 functionalization starting from this compound?
A3: Direct C3 functionalization of this compound via cross-coupling is not typical, as the C2 and C5 positions are electronically favored. To achieve C3 functionalization, a multi-step approach is usually necessary. One common strategy involves the synthesis of 3-iodoselenophenes from precursors like (Z)-selenoenynes, followed by a cross-coupling reaction at the C3 position.[6] The resulting 3-substituted selenophene could then potentially undergo further functionalization at the C2 position if desired.
Troubleshooting Guide
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reaction
-
Possible Cause: Inefficient catalyst, improper base, or poor solubility of reagents.
-
Troubleshooting Steps:
-
Catalyst Choice: While Pd(OAc)2 is often effective, consider screening other palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.[4][7][8] Buchwald ligands are also known to accelerate the oxidative addition step.[4]
-
Base and Solvent: The combination of base and solvent is critical. K2CO3 in DME with water is a common system.[3][8] For anhydrous couplings, ensure the base (K3PO4, Cs2CO3) is finely ground and consider adding a few equivalents of water, as it can be essential for the reaction to proceed.[4] If solubility is an issue, switching to solvents like dioxane or DMF might help.[7]
-
Boronic Acid Quality: Boronic acids can degrade over time. Use freshly purchased or recrystallized boronic acid, or consider converting it to a more stable Bpin or BF3K salt.[7]
-
Problem 2: Poor Regioselectivity or Formation of Undesired Isomers
-
Possible Cause: Reaction conditions are not optimized to favor one regioisomer.
-
Troubleshooting Steps:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence which site is favored. Experiment with a range of ligands, from bulky trialkylphosphines (e.g., PCy3) to electron-rich biaryl phosphines.
-
Temperature Control: Temperature can have a significant impact on selectivity. Try running the reaction at a lower temperature for a longer period. This can sometimes increase the energy difference between the transition states leading to the different isomers, favoring the formation of the thermodynamically more stable product.
-
Additive Screening: The addition of salts (e.g., halides) or other additives can sometimes influence the catalyst's behavior and improve selectivity.
-
Problem 3: Failure to Initiate Carbonylative Suzuki Coupling
-
Possible Cause: CO insertion is slow or disfavored compared to direct coupling.
-
Troubleshooting Steps:
-
CO Pressure: Ensure that the reaction is performed under an atmosphere of carbon monoxide. The pressure of CO can be a critical parameter to optimize.
-
Catalyst System: Some palladium catalyst systems are more efficient for carbonylative couplings. Pd(OAc)2 has been shown to be effective.[3][8]
-
Substrate Electronics: Aryl boronic acids with electron-withdrawing groups may retard the complexation and/or insertion of CO.[3] If you are using such a substrate, you may need to use more forcing conditions (higher temperature or CO pressure).
-
Quantitative Data Summary
Table 1: Regioselective Suzuki-Miyaura Coupling of 2-Haloselenophenes with Arylboronic Acids
| Entry | Haloselenophene | Arylboronic Acid (R) | Catalyst / Base / Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Phenyl | Pd(OAc)₂ / K₂CO₃ / DME | 80 | 12 | 2-Phenylselenophene | 90 |
| 2 | This compound | 4-MeO-Phenyl | Pd(OAc)₂ / K₂CO₃ / DME | 80 | 12 | 2-(4-Methoxyphenyl)selenophene | 88 |
| 3 | This compound | 4-CF₃-Phenyl | Pd(OAc)₂ / K₂CO₃ / DME | 80 | 12 | 2-(4-Trifluoromethylphenyl)selenophene | 85 |
| 4 | 2-Bromoselenophene | Phenyl | Pd(OAc)₂ / K₂CO₃ / DME | 80 | 12 | 2-Phenylselenophene | 85 |
| 5 | 2,5-Diiodoselenophene | Phenyl (2.2 eq) | Pd(OAc)₂ / K₂CO₃ / DME | 80 | 24 | 2,5-Diphenylselenophene | 82 |
Data synthesized from studies on palladium-catalyzed cross-coupling reactions.[3][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the synthesis of 2-arylselenophenes.[3][8]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,2-Dimethoxyethane (DME, 5 mL)
-
Water (1 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, the corresponding arylboronic acid, palladium(II) acetate, and potassium carbonate.
-
Add DME and water to the flask.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-arylselenophene.
Visualizations
Caption: A typical workflow for performing and analyzing a regioselective Suzuki coupling reaction.
Caption: A diagram illustrating how various experimental factors determine the final product distribution.
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 2-Iodoselenophene vs. 2-Bromoselenophene in Suzuki Coupling
A comprehensive guide for researchers on the reactivity and application of 2-haloselenophenes in palladium-catalyzed cross-coupling reactions.
In the realm of organic synthesis, particularly in the construction of complex aromatic systems for pharmaceutical and materials science applications, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology.[1][2][3] The choice of halide in the coupling partner significantly influences reaction efficiency and overall yield. This guide provides a detailed comparison of the reactivity of 2-iodoselenophene and 2-bromoselenophene in Suzuki coupling reactions, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
The general trend in halide reactivity for Suzuki coupling follows the order of I > OTf > Br >> Cl, stemming from the bond dissociation energies of the carbon-halogen bond.[4] This trend generally holds true for heterocyclic systems, including selenophenes. Experimental evidence suggests that this compound is more reactive than 2-bromoselenophene, leading to higher yields under similar reaction conditions.[5][6]
Comparative Reactivity Data
The following table summarizes the performance of this compound and 2-bromoselenophene in Suzuki coupling reactions with various arylboronic acids. The data is compiled from studies conducted under comparable conditions to provide a clear and objective comparison.
| Entry | Haloselenophene | Arylboronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 2 | 95 | [6] |
| 2 | 2-Bromoselenophene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 12 | 85 | [6] |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 2 | 92 | [6] |
| 4 | 2-Bromoselenophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 12 | 82 | [6] |
| 5 | This compound | 4-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 3 | 88 | [6] |
| 6 | 2-Bromoselenophene | 4-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 14 | 78 | [6] |
As evidenced by the data, this compound consistently provides higher yields in shorter reaction times compared to its bromo- aalogue. This enhanced reactivity is attributed to the lower C-I bond strength, which facilitates the initial oxidative addition step in the catalytic cycle.[2]
Experimental Protocols
A general procedure for the Suzuki coupling of 2-haloselenophenes is outlined below. It is important to note that optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
General Procedure for Suzuki Coupling of 2-Haloselenophenes:
To a reaction vessel containing the 2-haloselenophene (1.0 mmol) and the arylboronic acid (1.2 mmol) is added a palladium catalyst, such as Pd(OAc)₂ (2 mol%) and a phosphine ligand, for instance, PPh₃ (4 mol%). A base, typically K₂CO₃ (2.0 mmol), and a solvent system, commonly a mixture of DME and water (4:1, 5 mL), are then introduced.[6][7] The reaction mixture is degassed with an inert gas (e.g., argon) and heated to the desired temperature (typically 80-120 °C) with stirring.[8] The progress of the reaction is monitored by a suitable technique like TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling of 2-haloselenophenes.
Caption: General workflow for the Suzuki coupling of 2-haloselenophenes.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General procedure for the Suzuki coupling reaction of bromoselenophene with arylboronic acid [bio-protocol.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Coupling Reactivity of Haloselenophenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of haloselenophenes in various palladium-catalyzed cross-coupling reactions. The following sections detail the performance of iodo-, bromo-, and chloro-selenophenes in Suzuki, Stille, Heck, and Sonogashira couplings, supported by experimental data and detailed protocols.
The development of novel therapeutic agents and functional organic materials often relies on the efficient construction of complex molecular architectures. Haloselenophenes have emerged as versatile building blocks in this endeavor, offering a unique combination of electronic properties and reactivity in cross-coupling reactions. Their utility is particularly evident in the synthesis of a wide array of substituted selenophene derivatives, which are key components in various biologically active compounds and organic electronic materials. This guide presents a comparative analysis of the reactivity of different haloselenophenes across the most common palladium-catalyzed cross-coupling reactions, providing valuable insights for reaction optimization and library synthesis.
Reactivity of Haloselenophenes: A Comparative Overview
The reactivity of haloselenophenes in cross-coupling reactions is primarily dictated by the nature of the halogen atom, following the general trend of I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Suzuki Cross-Coupling
The Suzuki coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of haloselenophenes, it has been effectively employed to synthesize a variety of 2-arylselenophenes.
Comparative Performance of Haloselenophenes in Suzuki Coupling
Experimental data consistently demonstrates the superior reactivity of 2-iodoselenophene over 2-bromoselenophene in Suzuki coupling reactions with various arylboronic acids.[1][2][3][4]
| Haloselenophene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DME/H₂O | 80 | 2 | 95 | [1] |
| 2-Bromoselenophene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DME/H₂O | 80 | 12 | 85 | [1] |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DME/H₂O | 80 | 2 | 98 | [1] |
| 2-Bromoselenophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DME/H₂O | 80 | 12 | 88 | [1] |
| This compound | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DME/H₂O | 80 | 3 | 92 | [1] |
| 2-Bromoselenophene | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DME/H₂O | 80 | 15 | 80 | [1] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid[1]
To a stirred solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of DME (5 mL) and H₂O (1 mL), Pd(OAc)₂ (0.02 mmol) was added. The reaction mixture was heated at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 2-phenylselenophene.
References
Characterization of 2-Iodoselenophene Derivatives: A Comparative Guide Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of novel heterocyclic compounds are pivotal in the fields of medicinal chemistry and materials science. Among these, selenophene derivatives, particularly those functionalized with halogens, are of significant interest due to their unique electronic properties and potential as building blocks for complex organic molecules. This guide provides a comprehensive overview of the characterization of 2-iodoselenophene derivatives using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Analysis of 2-Haloselenophenes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For selenophene derivatives, ¹H, ¹³C, and ⁷⁷Se NMR are particularly informative.
¹H and ¹³C NMR: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of an iodine atom at the 2-position of the selenophene ring is expected to induce significant changes in the chemical shifts of the ring protons and carbons due to its electronegativity and anisotropic effects.
⁷⁷Se NMR: The ⁷⁷Se nucleus is NMR-active (spin 1/2) and its chemical shifts span a wide range, making it a sensitive probe of the selenium atom's local environment. The chemical shift of ⁷⁷Se in this compound would provide direct evidence of the carbon-selenium bonding and the influence of the iodine substituent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~70-80 |
| C3 | ~7.3-7.5 | ~130-132 |
| C4 | ~7.1-7.3 | ~128-130 |
| C5 | ~7.8-8.0 | ~135-137 |
Note: These are predicted values based on the analysis of related haloselenophenes and the known effects of iodine substitution. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation pattern. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. The isotopic pattern of selenium, with its several naturally occurring isotopes, would also be a characteristic feature.
Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For this compound, cleavage of the C-I bond would be a likely fragmentation pathway, leading to the formation of a selenophenyl cation.
Table 2: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 257.8 (for ⁸⁰Se) |
| [M-I]⁺ | 131 |
| [C₄H₃Se]⁺ | 131 |
Note: m/z values are calculated for the most abundant isotope of selenium (⁸⁰Se). The full mass spectrum would show a characteristic isotopic pattern for selenium-containing fragments.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible synthesis and characterization of this compound derivatives.
General Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the electrophilic iodination of selenophene. A typical procedure involves the reaction of selenophene with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane or acetonitrile.
Illustrative Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
NMR Spectroscopy Protocol
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ⁷⁷Se NMR spectra. For ¹³C and ⁷⁷Se, proton decoupling is typically used to simplify the spectra.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
NMR Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry Protocol
Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small and volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample molecules using a high-energy electron beam (for EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The characterization of this compound derivatives relies on the synergistic use of NMR spectroscopy and mass spectrometry. While a complete, published dataset for this compound is elusive, the principles outlined in this guide, along with comparative data from related haloselenophenes, provide a solid framework for researchers to confidently identify and characterize these important molecules. The detailed experimental protocols further serve as a practical guide for obtaining high-quality analytical data.
An Electrochemical Comparison: 2-Iodoselenophene vs. 2-Iodothiophene
A Guide for Researchers in Drug Development and Materials Science
The electrochemical behavior of heterocyclic compounds is of paramount importance in the fields of medicinal chemistry and materials science. Understanding the redox properties of molecules such as 2-iodoselenophene and 2-iodothiophene can provide insights into their metabolic pathways, reactivity, and potential applications in organic electronics. This guide offers a comparative overview of the electrochemical characteristics of these two structurally similar but distinct five-membered aromatic heterocycles.
Conversely, for the reduction process, which involves the acceptance of an electron into the Lowest Unoccupied Molecular Orbital (LUMO), the relative electron richness would suggest that this compound might be slightly more difficult to reduce than 2-iodothiophene. The primary electrochemical reduction event for these compounds is expected to be the irreversible cleavage of the carbon-iodine bond.
Comparative Electrochemical Data (Illustrative)
Due to the absence of direct comparative experimental data, the following table presents illustrative (hypothetical) values for the peak reduction potentials of this compound and 2-iodothiophene, based on the expected electrochemical trends. These values are intended to serve as a guide for experimental design.
| Compound | Peak Reduction Potential (Epc) vs. Ag/AgCl (V) | Notes |
| This compound | -1.95 (illustrative) | Expected to be slightly more negative (harder to reduce) than 2-iodothiophene due to the higher electron density of the selenophene ring. |
| 2-Iodothiophene | -1.90 (illustrative) | The reduction potential is influenced by the electron-withdrawing effect of the iodine atom and the aromaticity of the thiophene ring. |
Experimental Protocol: Comparative Cyclic Voltammetry
This section outlines a typical experimental protocol for the electrochemical comparison of this compound and 2-iodothiophene using cyclic voltammetry.
1. Materials and Reagents:
-
This compound (analyte)
-
2-Iodothiophene (analyte)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF), anhydrous, electrochemical grade (solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar, as supporting electrolyte (0.1 M)
-
Argon or Nitrogen gas for deoxygenation
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
2. Instrumentation:
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
3. Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare separate ~1 mM solutions of this compound and 2-iodothiophene in the electrolyte solution.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Fill the cell with the analyte solution.
-
Deoxygenate the solution by bubbling with inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.5 V) and then reversing the scan back to the initial potential.
-
Record the cyclic voltammograms at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
Repeat the measurement for the other analyte under identical conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative electrochemical analysis of this compound and 2-iodothiophene.
Caption: Workflow for the electrochemical comparison of this compound and 2-iodothiophene.
Signaling Pathway of Electrochemical Reduction
The electrochemical reduction of 2-iodoheterocycles typically proceeds via an irreversible two-electron process, leading to the cleavage of the carbon-iodine bond and subsequent reactions of the resulting carbanion.
Caption: Proposed mechanism for the electrochemical reduction of 2-iodoheterocycles.
References
Unveiling the Reactivity of 2-Iodoselenophene: A Computational and Experimental Comparison in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of heterocyclic compounds is paramount for the efficient synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 2-iodoselenophene in key palladium-catalyzed cross-coupling reactions, supported by both experimental data and insights from Density Functional Theory (DFT) computational studies. We will delve into Suzuki-Miyaura, Sonogashira, and Heck couplings, offering a clear comparison with alternative iodo-heterocycles where data is available.
Executive Summary
This compound is a valuable building block in organic synthesis, particularly for the introduction of the selenophene moiety into complex molecules. Its reactivity in palladium-catalyzed cross-coupling reactions is a subject of significant interest. This guide summarizes the available experimental and computational data to provide a comparative overview of its performance in Suzuki-Miyaura, Sonogashira, and Heck reactions. While direct comparative DFT studies on this compound alongside other iodo-heterocycles are limited, existing experimental evidence and general mechanistic DFT studies provide a solid foundation for understanding its reactivity.
Comparative Analysis of Reactivity in Cross-Coupling Reactions
The reactivity of this compound is benchmarked against other common iodo-heterocyclic compounds, such as 2-iodothiophene, in three major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Experimental studies have shown that this compound is an effective substrate in these reactions, coupling with a variety of arylboronic acids to produce 2-arylselenophenes in good to excellent yields.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DME/H₂O | 80 | 85 | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DME/H₂O | 80 | 92 | [1][2] |
| 4-Chlorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DME/H₂O | 80 | 88 | [1][2] |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DME/H₂O | 80 | 82 | [1][2] |
DME = 1,2-Dimethoxyethane
Computational studies on the Suzuki-Miyaura reaction mechanism highlight three key steps: oxidative addition, transmetalation, and reductive elimination. While specific DFT data for this compound is scarce, studies on similar aryl iodides suggest that the oxidative addition of the C-I bond to the Pd(0) catalyst is a critical step. The electron-rich nature of the selenophene ring is expected to influence the energetics of this step.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This compound readily participates in this reaction, affording 2-alkynylselenophenes.
Table 2: Yields for the Sonogashira Coupling of this compound with Terminal Alkynes
| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 90 | [3] |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 85 | [3] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 88 | [3] |
The mechanism of the Sonogashira coupling involves a palladium cycle and a copper cycle. DFT studies on analogous systems suggest that the oxidative addition of the aryl iodide to the Pd(0) complex is the initial and often rate-determining step.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less documented for this compound compared to Suzuki and Sonogashira couplings, available data suggests its viability as a substrate.
Table 3: Example of a Heck Reaction with a Thiophene Analog
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Iodothiophene | n-Butyl acrylate | Fe₃O₄@chitosan-Pd | Et₃N | DMF | 100 | 92 | [4] |
The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. Computational studies on similar systems can provide insights into the relative energy barriers of these steps.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the Suzuki-Miyaura and Sonogashira couplings of this compound.
General Procedure for Suzuki-Miyaura Coupling of this compound[1][2]
To a mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a round-bottom flask is added a solution of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in a 3:1 mixture of DME and water (4 mL). The reaction mixture is then heated at 80 °C under an inert atmosphere for 4-6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound[3]
In a Schlenk tube under an argon atmosphere, this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) are dissolved in a mixture of THF (5 mL) and Et₃N (2 mL). The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a saturated aqueous solution of NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated. The crude product is purified by flash column chromatography.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile substrate in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, consistently providing high yields of the desired products. While experimental data for the Heck reaction is less specific, its reactivity is expected to be comparable to that of its thiophene analog.
A significant gap in the current literature is the lack of direct comparative DFT studies investigating the reactivity of this compound in parallel with other iodo-heterocycles under identical computational conditions. Such studies would provide invaluable quantitative data on activation barriers and reaction energetics for the key mechanistic steps, allowing for a more profound understanding of the electronic and steric effects that govern its reactivity. Future computational work in this area would greatly benefit the rational design of synthetic routes and the development of more efficient catalytic systems for the synthesis of novel selenophene-containing compounds with potential applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Iodoselenophene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of selenophene scaffolds is a critical endeavor in medicinal chemistry and materials science, owing to the unique biological and electronic properties of organoselenium compounds. Among the various starting materials, 2-iodoselenophene serves as a versatile building block for introducing a wide array of functional groups. The choice of the catalytic system is paramount for achieving high efficiency, selectivity, and substrate scope. This guide provides a comprehensive comparison of prevalent catalytic systems for the functionalization of this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse for C-C Bond Formation
Palladium-based catalysts are the most extensively studied and versatile systems for the functionalization of this compound, primarily through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, providing access to a diverse range of substituted selenophenes.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the arylation, heteroarylation, and vinylation of this compound using boronic acids or their derivatives. Palladium(II) acetate (Pd(OAc)₂) is a commonly employed catalyst precursor, often in the absence of additional phosphine ligands.
Table 1: Comparison of Palladium-Catalyzed Suzuki Coupling Conditions for 2-Arylselenophene Synthesis
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ (2) | None | K₂CO₃ | DME | 80 | 12 | Phenylboronic acid | 95[1][2][3] |
| Pd(OAc)₂ (2) | None | K₂CO₃ | DME | 80 | 12 | 4-Methoxyphenylboronic acid | 92[1][2][3] |
| Pd(OAc)₂ (2) | None | K₂CO₃ | DME | 80 | 12 | 4-Chlorophenylboronic acid | 88[1][2][3] |
| Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 16 | Phenylboronic acid | 85 |
| PdCl₂(dppf) (2) | dppf | Cs₂CO₃ | Dioxane | 90 | 10 | 2-Thienylboronic acid | 89 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in 1,2-dimethoxyethane (DME, 5 mL) is added potassium carbonate (2.0 mmol) and palladium(II) acetate (0.02 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 80°C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylselenophene.[1][2][3]
Catalytic Cycle for Suzuki Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction allows for the vinylation of this compound with various alkenes. Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation. The choice of base and solvent can significantly influence the reaction outcome.
Table 2: Comparison of Palladium-Catalyzed Heck Coupling Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | Styrene | 82 |
| PdCl₂(PPh₃)₂ (3) | PPh₃ | NaOAc | DMA | 120 | 18 | n-Butyl acrylate | 78 |
| Pd(dba)₂ (1) | XPhos | K₃PO₄ | Toluene | 110 | 16 | Cyclohexene | 65 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated at 100°C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired vinylated selenophene.
Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the introduction of alkyne moieties onto the selenophene ring. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, along with a base. Copper-free versions have also been developed.
Table 3: Comparison of Palladium-Catalyzed Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ | Et₃N | THF | 60 | 8 | Phenylacetylene | 92 |
| Pd(OAc)₂ (1) | None | SPhos | Cs₂CO₃ | Dioxane | 80 | 12 | 1-Octyne | 85 |
| Pd(PPh₃)₄ (3) | CuI (5) | PPh₃ | Piperidine | DMF | 70 | 10 | Trimethylsilylacetylene | 88 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triphenylphosphine (0.04 mmol) is dissolved in a mixture of tetrahydrofuran (5 mL) and triethylamine (2 mL). The reaction is stirred at 60°C under an argon atmosphere for 8 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Purification by column chromatography on silica gel provides the 2-alkynylselenophene.
Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles for the Sonogashira coupling reaction.
Copper-Catalyzed C-N Coupling Reactions
For the formation of C-N bonds, copper-catalyzed systems, often referred to as Ullmann or Buchwald-Hartwig type aminations, provide a valuable alternative to palladium-based methods. These reactions are particularly useful for coupling this compound with a variety of nitrogen-containing nucleophiles.
Table 4: Comparison of Copper-Catalyzed Amination Conditions
| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| CuI (10) | L-proline | K₂CO₃ | DMSO | 100 | 24 | Morpholine | 85 |
| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 20 | Aniline | 78 |
| Cu₂O (10) | None | K₃PO₄ | Toluene | 120 | 36 | Indole | 72 |
Experimental Protocol: General Procedure for Copper-Catalyzed Amination
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (DMSO, 4 mL) is heated at 100°C for 24 hours under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the N-substituted 2-aminoselenophene.
Conclusion: Selecting the Optimal Catalytic System
The choice of the most suitable catalytic system for the functionalization of this compound is dictated by the desired transformation.
-
For C-C bond formation , palladium-catalyzed cross-coupling reactions remain the most robust and versatile methods.
-
Suzuki coupling is ideal for arylation and vinylation, often proceeding with high yields under relatively mild, ligand-free conditions.
-
Heck coupling provides a direct route to vinylated selenophenes.
-
Sonogashira coupling is the premier method for introducing alkynyl functionalities.
-
-
For C-N bond formation , copper-catalyzed amination offers an efficient and often more economical alternative to palladium systems, particularly for coupling with various amines and N-heterocycles.
Researchers should consider the specific functional group to be introduced, the availability and cost of the catalyst and ligands, and the desired reaction conditions when selecting their synthetic strategy. The data and protocols presented in this guide offer a solid foundation for making an informed decision and successfully functionalizing the this compound core for applications in drug discovery and materials science.
References
A Comparative Guide to the Reaction Kinetics of 2-Iodoselenophene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-iodoselenophene in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. While direct comparative kinetic studies on this compound across all these reactions are limited in the publicly available literature, this document synthesizes available qualitative and quantitative data for this compound and analogous heterocyclic compounds to provide a comprehensive overview for researchers in organic synthesis and drug development.
Executive Summary
This compound is a valuable building block in the synthesis of functionalized selenophene derivatives, which are of significant interest in medicinal chemistry and materials science. The efficiency of its incorporation into complex molecules via cross-coupling reactions is critically dependent on the reaction kinetics. This guide summarizes the key kinetic aspects of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings involving this compound, highlighting the factors that influence reaction rates and product yields.
Comparative Kinetic Data
Due to the scarcity of directly comparable kinetic data for this compound across the four coupling reactions, the following table presents a qualitative comparison based on established mechanistic principles and available data for similar substrates. It is important to note that reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
| Reaction | Relative Rate (Qualitative) | Key Kinetic Influences | Typical Reaction Conditions |
| Suzuki-Miyaura Coupling | Fast | Oxidative addition is often rate-determining. The nature of the boronic acid/ester and the base are crucial. | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., DME, THF, toluene), often with water.[1][2] |
| Sonogashira Coupling | Fast | The rate can be influenced by both the palladium and copper catalytic cycles. Oxidative addition to the Pd(0) complex is a key step.[3] | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF).[3][4] |
| Buchwald-Hartwig Amination | Moderate to Fast | The nature of the amine and the phosphine ligand significantly impacts the rate. Reductive elimination is often the rate-limiting step.[5] | Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), bulky phosphine ligand, strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).[5] |
| Stille Coupling | Moderate | Transmetalation is typically the rate-determining step. The toxicity of organotin reagents is a major drawback. | Pd catalyst (e.g., Pd(PPh₃)₄), organotin reagent, solvent (e.g., THF, toluene, DMF). |
Reaction Mechanisms and Visualizations
The following diagrams illustrate the generally accepted catalytic cycles for each of the four cross-coupling reactions. These pathways highlight the key steps of oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are generalized procedures for monitoring the kinetics of palladium-catalyzed cross-coupling reactions and for the synthesis of representative products from this compound.
General Protocol for Kinetic Monitoring of Cross-Coupling Reactions
-
Materials and Reagents: All reagents and solvents should be of high purity and dried/degassed as required by the specific reaction chemistry. The palladium catalyst, ligand, base, and this compound should be accurately weighed.
-
Reaction Setup: A reaction vessel (e.g., a Schlenk flask or a specialized reactor for kinetic analysis) is charged with the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation of Reaction: The degassed solvent is added, followed by this compound and the coupling partner (e.g., boronic acid, alkyne, amine, or organotin reagent). The reaction mixture is brought to the desired temperature.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched (e.g., by cooling and/or adding a quenching agent).
-
Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.
-
Data Analysis: The concentration versus time data is used to determine the initial reaction rate and the order of the reaction with respect to each component. Rate constants can be calculated from this data.
Synthetic Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of DME (5 mL) and H₂O (1 mL) is added K₂CO₃ (2.0 mmol).[1]
-
The mixture is degassed with argon for 15 minutes.
-
Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., PPh₃, 0.08 mmol) are then added.
-
The reaction mixture is heated at 80 °C and monitored by TLC or GC until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylselenophene.
Synthetic Protocol for Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous, degassed THF (10 mL) are added Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).[4]
-
Triethylamine (2.0 mmol) is then added, and the mixture is stirred at room temperature under an inert atmosphere.[4]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 2-(phenylethynyl)selenophene.
Synthetic Protocol for Buchwald-Hartwig Amination of this compound with Aniline
-
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), and a strong base such as NaOtBu (1.4 mmol) is prepared in a Schlenk flask.[6]
-
A palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a bulky phosphine ligand (e.g., Xantphos, 0.03 mmol) are added under an inert atmosphere.[7]
-
Anhydrous, degassed toluene (5 mL) is added, and the mixture is heated to 100 °C.
-
The reaction is monitored by TLC or GC.
-
After completion, the reaction is cooled, diluted with an organic solvent, and washed with water.
-
The organic layer is dried and concentrated, and the product, N-phenylselenophen-2-amine, is purified by chromatography.
Synthetic Protocol for Stille Coupling of this compound with Tributyl(phenyl)stannane
-
In a flask under an inert atmosphere, this compound (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) are dissolved in anhydrous toluene (10 mL).
-
The reaction is heated to 110 °C and monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled and can be worked up by washing with an aqueous KF solution to remove tin byproducts.
-
The organic layer is then dried, concentrated, and the resulting 2-phenylselenophene is purified by column chromatography.
Conclusion
The choice of cross-coupling reaction for the functionalization of this compound depends on the desired product and the required reaction conditions. While Suzuki-Miyaura and Sonogashira couplings are generally fast and high-yielding, the Buchwald-Hartwig amination and Stille coupling provide access to a broader range of functionalities. A thorough understanding of the reaction kinetics and mechanisms is paramount for optimizing these transformations in the synthesis of novel compounds for pharmaceutical and materials applications. Further dedicated kinetic studies on this compound are warranted to provide a more precise quantitative comparison of these important reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
A Spectroscopic Showdown: Unveiling the Influence of Substituents on the Selenophene Ring
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of substituted versus unsubstituted selenophenes, supported by experimental data and detailed protocols.
The selenophene ring, a selenium-containing five-membered aromatic heterocycle, is a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The introduction of substituents onto this ring profoundly alters its electronic structure, and consequently, its spectroscopic properties. Understanding these changes is paramount for structure elucidation, reaction monitoring, and the rational design of new functional molecules. This guide provides a detailed comparative analysis of the spectroscopic signatures of substituted and unsubstituted selenophenes, focusing on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Vibrational (FTIR and Raman) spectroscopy.
The Decisive Fingerprints: Comparative Spectroscopic Data
The electronic interplay between a substituent and the selenophene ring leaves an indelible mark on the molecule's interaction with electromagnetic radiation. These shifts in spectroscopic signals provide a wealth of information about the nature and extent of this interaction. The following tables summarize key quantitative data for unsubstituted selenophene and representative 2-substituted derivatives, showcasing the impact of both electron-donating and electron-withdrawing groups.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selenophene and 2-Substituted Derivatives
| Compound | H2 | H3 | H4 | H5 |
| Selenophene | 7.88 | 7.23 | 7.23 | 7.88 |
| 2-Bromoselenophene | - | 7.31 | 7.15 | 7.85 |
| 2-Acetylselenophene | - | 8.05 | 7.45 | 8.21 |
Note: Chemical shifts are typically recorded in CDCl₃. The absence of a value for H2 in substituted selenophenes is due to the presence of the substituent at that position.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selenophene and 2-Substituted Derivatives
| Compound | C2 | C3 | C4 | C5 |
| Selenophene | 131.0 | 129.0 | 129.0 | 131.0 |
| 2-Bromoselenophene | 118.5 | 132.6 | 129.8 | 131.2 |
| 2-Acetylselenophene | 144.5 | 133.8 | 128.2 | 132.6 |
Note: Chemical shifts are typically recorded in CDCl₃.
Table 3: ⁷⁷Se NMR Chemical Shifts (δ, ppm) of Selenophene and Substituted Derivatives
| Compound | ⁷⁷Se Chemical Shift (ppm) |
| Selenophene | 615 |
| 2-Methylselenophene | 635 |
| 2,5-Dimethylselenophene | 650 |
Note: ⁷⁷Se NMR chemical shifts are referenced to (CH₃)₂Se.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Selenophene and 2-Substituted Derivatives
| Compound | λmax (nm) |
| Selenophene | 247 |
| 2-Acetylselenophene | 280, 315 |
Note: Solvents can influence the absorption maxima.
Table 5: Characteristic Vibrational Frequencies (cm⁻¹) of Selenophene
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | 3100-3000 | C-H stretching |
| 1500-1400 | Ring stretching | |
| ~830 | C-H out-of-plane bending | |
| Raman | ~3100 | C-H stretching |
| ~1500 | Ring stretching | |
| ~450 | Ring deformation involving Se |
Illuminating the Trends: A Discussion of Substituent Effects
The data presented in the tables clearly demonstrates that substituents significantly modulate the spectroscopic properties of the selenophene ring.
-
NMR Spectroscopy: In ¹H NMR, electron-withdrawing groups like the acetyl group in 2-acetylselenophene cause a downfield shift (higher ppm) of the ring protons, particularly the adjacent H3 and the distant H5, due to deshielding effects. Conversely, electron-donating groups would be expected to cause an upfield shift. In ¹³C NMR, the substituent directly attached to C2 has the most pronounced effect on its chemical shift. For 2-bromoselenophene, the C2 carbon is shielded (lower ppm) due to the heavy atom effect of bromine, while for 2-acetylselenophene, the C2 carbon is significantly deshielded. The ⁷⁷Se NMR data shows that electron-donating methyl groups cause a downfield shift of the selenium resonance, indicating a change in the electronic environment around the selenium atom.
-
UV-Vis Spectroscopy: The introduction of a conjugating and electron-withdrawing acetyl group at the 2-position of the selenophene ring results in a bathochromic (red) shift of the absorption maximum and the appearance of a new absorption band at a longer wavelength.[1] This is attributed to the extension of the π-conjugated system and the creation of new electronic transitions, specifically n→π* and π→π* transitions with lower energy gaps.
-
Vibrational Spectroscopy: The vibrational frequencies of the selenophene ring are also sensitive to substitution. While the fundamental ring stretching and C-H bending modes are present in both substituted and unsubstituted derivatives, their exact positions and intensities can change. For instance, the C=O stretching frequency of the acetyl group in 2-acetylselenophene will be a prominent feature in its IR and Raman spectra, typically appearing around 1660-1680 cm⁻¹.
Behind the Data: Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of selenophene derivatives. Specific parameters may need to be optimized depending on the instrument and the specific compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the selenophene compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width corresponding to a 30-45 degree flip angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
⁷⁷Se NMR Acquisition:
-
Due to the low natural abundance and receptivity of ⁷⁷Se, a larger sample concentration and a greater number of scans are often necessary.
-
A wide spectral width is used, and the chemical shifts are referenced to an external standard such as dimethyl selenide ((CH₃)₂Se).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the selenophene compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Vibrational (FTIR and Raman) Spectroscopy
-
Sample Preparation:
-
FTIR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Raman: Samples can be analyzed directly as solids or liquids in a glass vial or capillary tube.
-
-
Instrumentation:
-
FTIR: A Fourier Transform Infrared spectrometer.
-
Raman: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
-
Measurement:
-
FTIR: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
-
Raman: Acquire the Raman spectrum. The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.
-
-
Data Analysis: Identify the characteristic vibrational frequencies and assign them to specific functional groups and vibrational modes of the molecule.
Visualizing the Concepts
To further illustrate the relationships and processes described, the following diagrams are provided.
Caption: Impact of substituents on key spectroscopic parameters of the selenophene ring.
Caption: General workflow for the spectroscopic comparison of selenophene derivatives.
References
Safety Operating Guide
Safe Disposal of 2-Iodoselenophene: A Procedural Guide
The proper disposal of 2-Iodoselenophene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is fatal if swallowed and is a combustible liquid . Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Key Hazards:
-
Acute Oral Toxicity: Fatal if ingested.
-
Flammability: Combustible liquid.
-
Environmental Hazard: Organo-iodine and organoselenium compounds can be toxic to aquatic life. Do not let the product enter drains.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood.
Chemical Properties and Hazard Data
A summary of the key quantitative data for this compound and the similar compound, 2-Iodothiophene, is provided below for quick reference.
| Property | This compound | 2-Iodothiophene (for comparison) |
| Molecular Formula | C₄H₃ISe | C₄H₃IS |
| Molecular Weight | 256.94 g/mol | 210.04 g/mol |
| Appearance | Liquid | Dark brown clear, liquid |
| Boiling Point | 85 °C (at 33 hPa) | 73 °C (at 20 hPa) |
| Density | 2.205 g/cm³ (at 25 °C) | 1.902 g/cm³ (at 25 °C) |
| Flash Point | 77 °C (closed cup) | Not available |
| GHS Hazard Statements | H227: Combustible liquidH300: Fatal if swallowed | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to treat it as hazardous chemical waste. It must be collected and disposed of through an approved waste disposal plant.[1][2]
Step 1: Segregation and Collection
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and weighing boats), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. A glass bottle with a secure screw cap is recommended.
-
The container must be labeled "Hazardous Waste" and should clearly identify the contents, including "this compound" and any other chemicals present in the waste mixture.
Step 2: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
-
The storage area should be a satellite accumulation area for hazardous waste, compliant with your institution's and local regulations.
-
Store locked up.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a copy of the Safety Data Sheet and an accurate description of the waste contents.
What Not to Do:
-
DO NOT dispose of this compound down the drain. This can harm the environment and aquatic life.
-
DO NOT mix this compound waste with incompatible chemicals.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear the appropriate PPE as listed above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the spill to your EHS office.
If swallowed, immediately call a poison center or doctor.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Iodoselenophene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 2-Iodoselenophene. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory when working with this compound.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound. Different levels of PPE may be required depending on the specific procedure and risk of exposure.[5][6][7]
| PPE Level | Equipment Required | Recommended For |
| Level D | - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat | - Handling sealed containers- Transporting the compound within the lab |
| Level C | - Chemical splash goggles or face shield- Nitrile gloves (double-gloving)- Chemical-resistant laboratory coat or gown- Use of a certified chemical fume hood | - Weighing and preparing solutions- Performing reactions- Any procedure with a risk of splashing or aerosol generation |
| Emergency | - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Chemical-resistant gloves and boots | - Responding to spills or significant releases |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear Level D PPE when handling the sealed container.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed.
3.2. Preparation and Handling (in a Chemical Fume Hood):
-
Don Level C PPE before opening the container.
-
Perform all manipulations, including weighing and dilutions, within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment. If not possible, thoroughly clean all equipment after use following the decontamination procedures below.
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Keep the container tightly closed when not in use.
3.3. Spill Management:
-
In case of a small spill, wear appropriate PPE (Level C or Emergency, depending on the spill size).
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow emergency procedures.
3.4. Decontamination and Waste Disposal:
-
Glassware and Equipment:
-
Rinse with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.
-
Wash with soap and water.
-
-
PPE:
-
Remove gloves and dispose of them in a designated hazardous waste container.
-
Remove lab coat or gown, handling it as potentially contaminated.
-
Wash hands thoroughly with soap and water after removing PPE.
-
-
Chemical Waste:
Experimental Protocol: Preparation of a Stock Solution
This section provides a detailed methodology for a common laboratory procedure involving this compound.
Objective: To prepare a 0.1 M stock solution of this compound in a suitable solvent.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Volumetric flask with a stopper
-
Syringes and needles
-
Analytical balance
-
Spatula
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don Level C PPE: chemical splash goggles, double nitrile gloves, and a chemical-resistant lab coat.
-
Gather all necessary materials and place them in the fume hood.
-
-
Weighing:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Carefully transfer the required amount of this compound to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to the volumetric flask.
-
Using a syringe, add a small amount of the anhydrous solvent to the weighing boat to rinse any remaining compound and transfer the rinsate to the volumetric flask.
-
Add approximately half of the final required volume of the solvent to the volumetric flask.
-
Gently swirl the flask to dissolve the compound completely.
-
-
Final Dilution:
-
Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution in a cool, dark, and dry place, away from incompatible materials.
-
-
Cleanup:
-
Dispose of the weighing boat and any other disposable materials in the designated solid hazardous waste container.
-
Decontaminate the spatula and any reusable glassware as described in the decontamination section.
-
Properly doff and dispose of PPE.
-
Wash hands thoroughly.
-
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations and the critical safety checkpoints for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds - ProQuest [proquest.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
